(6)-Shogaol
説明
Overview of 6-Shogaol (B1671286) in Phytochemical and Biomedical Research
6-Shogaol is recognized as a significant bioactive compound in dried ginger, possessing potent antioxidant, anti-inflammatory, antiemetic, and other pharmacological effects. researchgate.net Its chemical structure, featuring an α,β-unsaturated carbonyl group, is believed to contribute to its enhanced potency compared to 6-gingerol (B72531), the main pungent compound in fresh ginger. researchgate.net Contemporary research highlights the diverse biological activities of 6-shogaol, including potential benefits for metabolic, inflammatory, and neurodegenerative diseases. researchgate.net Studies explore its neuroprotective activity, antiviral effects (including against SARS-CoV2), anticancer potential, and its role in alleviating chemotherapy-induced nausea and vomiting, osteoarthritis, rheumatoid arthritis, and obesity. researchgate.net
Historical Context and Discovery of 6-Shogaol
The study of Zingiber officinale ingredients dates back to the late 19th century. nih.gov The pungent compound 6-shogaol was identified and first described by Nomura in 1918. nih.gov Shogaols, including 6-shogaol, are produced when fresh ginger is dried or cooked, typically formed by the dehydration of gingerols, such as 6-gingerol. nih.govwikipedia.org This conversion can also occur during the long-term storage of ginger. informaticsjournals.co.in The ratio of shogaols to gingerols is sometimes used as an indicator of product quality. wikipedia.org
Current Status and Significance of 6-Shogaol in Contemporary Research
Currently, 6-shogaol is considered a key bioactive component of dried ginger and is widely investigated for its potential therapeutic applications. researchgate.netauctoresonline.org Research efforts are focused on elucidating its mechanisms of action in various disease models. researchgate.netnih.gov The significance of 6-shogaol in contemporary research is underscored by numerous in vitro and in vivo studies demonstrating its beneficial anti-cancer, anti-oxidant, and anti-inflammatory activities. nih.gov While preclinical data are promising, further research is needed to fully clarify the underlying molecular mechanisms and validate these findings through clinical trials. researchgate.net The compound's potential as a therapeutic agent for various inflammatory diseases is actively being explored. researchgate.net
Detailed Research Findings
Research into 6-shogaol has revealed a range of biological activities and potential mechanisms of action.
In the context of inflammation, 6-shogaol has demonstrated potent anti-inflammatory effects in various experimental models. researchgate.net Studies have shown that 6-shogaol can significantly reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.commdpi.com It has also been shown to inhibit the activation of key inflammatory pathways, including NFκB and COX-2. mdpi.comfrontiersin.org In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that 6-shogaol can reduce the adhesion and transmigration of leukocytes, a crucial step in the inflammatory process. researchgate.net
| Inflammatory Marker | Effect of 6-Shogaol Treatment | Reference |
| TNF-α | Significantly reduced | mdpi.commdpi.com |
| IL-6 | Significantly reduced | mdpi.commdpi.com |
| IL-1β | Significantly reduced | mdpi.commdpi.com |
| COX-2 | Down-regulated | mdpi.com |
| NFκB | Impaired pathway, down-regulated activation | mdpi.comfrontiersin.org |
6-Shogaol also exhibits significant antioxidant activity. researchgate.netinformaticsjournals.co.in It has been shown to reduce cellular oxidative stress and increase the levels of glutathione (B108866) (GSH), an important endogenous antioxidant. mdpi.com The Nrf2/HO-1 signaling pathway, which plays a critical role in protecting against oxidative stress, appears to be modulated by 6-shogaol. mdpi.comfrontiersin.org
The anticancer properties of 6-shogaol have been a major focus of research. researchgate.netinformaticsjournals.co.innih.gov Studies have investigated its effects on various cancer cell lines, including breast, cervical, colon, liver, kidney, oral, and prostate cancer. researchgate.net The proposed mechanisms of action include the induction of cell death through apoptosis, autophagy, and paraptosis. nih.gov 6-Shogaol has been shown to increase the production of reactive oxygen species (ROS) in some cancer cells and inhibit key signaling pathways like AKT/mTOR and STAT3. researchgate.netnih.govresearchgate.net In head and neck squamous cell carcinoma (HNSCC) cells, 6-shogaol induced G2/M phase cell cycle arrest and apoptosis, regulated by ERK1/2 and p38 signaling. medsci.org
| Cancer Cell Line Tested | Observed Effects of 6-Shogaol | Reference |
| Breast cancer | Induction of paraptosis, suppression of growth by inducing apoptosis and suppressing autophagy via targeting notch signalling pathway | informaticsjournals.co.innih.gov |
| Cervical cancer | Anti-tumor properties | researchgate.net |
| Colon cancer | Enhanced anticancer effect of chemotherapeutics, inhibition of cell growth, induction of apoptosis and autophagy | researchgate.netinformaticsjournals.co.inauctoresonline.org |
| Liver cancer | Induction of apoptosis via inactivation of Wnt, anti-tumor activity in vivo, protection against oxidative stress | nih.govmdpi.comthegoodscentscompany.com |
| Oral squamous carcinoma | Anti-tumor properties, suppression of cell growth & proliferation, regulation of p53, Bax, Bcl-2, cleaved caspase-3 | researchgate.netauctoresonline.org |
| HNSCC | G2/M phase arrest, apoptosis, regulated by ERK1/2 and p38 signaling | medsci.org |
| HeLa cells | Induction of oxidative-stress-mediated apoptosis via TrxR inhibition | mdpi.com |
Furthermore, 6-shogaol has shown potential in other areas. It has demonstrated neuroprotective effects in models of Parkinson's disease, improving motor dysfunction and protecting dopaminergic neurons. researchgate.netbiomolther.org In silico studies suggest its potential as an inhibitor of c-Jun N-terminal kinase (JNK), a target for Type 2 Diabetes Mellitus therapy. uin-alauddin.ac.id Another in silico study indicated a potential role for 6-shogaol as an angiotensin-converting enzyme (ACE) inhibitor, relevant for hypertension. researchgate.net Research has also explored its antibacterial activity, particularly against efflux-multidrug resistant bacteria. ucl.ac.uk
Structure
3D Structure
特性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEEOHDMUXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873727 | |
| Record name | [6]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-66-8, 36700-45-5 | |
| Record name | [6]-Shogaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [8]-Shogaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Formation of 6 Shogaol
Natural Abundance in Zingiber officinale (Ginger)
6-Shogaol (B1671286) is a significant pungent compound found in the rhizomes of ginger (Zingiber officinale), but its concentration is highly dependent on the state of the ginger. nih.gov While its precursor, 6-gingerol (B72531), is the most abundant pungent component in fresh ginger, 6-shogaol is found in only small or trace quantities. nih.govplos.org The concentration of 6-shogaol increases dramatically in dried and thermally treated ginger. nih.govnih.gov
For instance, one study on Bentong ginger found that 6-shogaol was detectable only in dried samples, not in fresh ones. myfoodresearch.com In this study, the highest concentration of 6-shogaol in dried ginger was recorded at 1.85 mg/g, whereas the primary compound in fresh ginger was 6-gingerol, with a peak concentration of 2.09 mg/g. myfoodresearch.com This demonstrates that the processing of ginger is a key factor in determining its 6-shogaol content.
Table 1: Comparison of 6-Gingerol and 6-Shogaol Content in Fresh vs. Dried Bentong Ginger
| Compound | Fresh Ginger (mg/g) | Dried Ginger (mg/g) |
|---|---|---|
| 6-Gingerol | 2.09 | 0.66 |
| 6-Shogaol | Not Detectable | 1.85 |
Data sourced from a study on Zingiber officinale var. Bentong. myfoodresearch.com
Bioconversion from 6-Gingerol
6-Shogaol is not biosynthesized directly in the ginger plant in significant amounts but is rather a conversion product of 6-gingerol. researchgate.net Structurally, gingerols possess a β-hydroxy ketone moiety, which makes them chemically unstable under certain conditions. researchgate.netresearchgate.netsci-hub.box This instability leads to a dehydration reaction where 6-gingerol loses a water molecule to form the more stable α,β-unsaturated ketone structure characteristic of 6-shogaol. researchgate.netresearchgate.net
The transformation of 6-gingerol into 6-shogaol is facilitated by several factors, most notably heat, acidic environments, and long-term storage. plos.orgmyfoodresearch.comresearchgate.net
Heat: Thermal processing is the most significant factor in the formation of 6-shogaol. nih.gov Different drying methods and temperatures drastically alter the chemical profile of ginger. nih.gov For example, hot air drying (HAD) at elevated temperatures (e.g., 150°C) significantly decreases the content of 6-gingerol while inducing a substantial increase in 6-shogaol. nih.govmdpi.com Studies have shown that drying temperatures above 80°C effectively promote this conversion. tandfonline.comresearchgate.net One study found that increasing both the drying and extraction temperature to 80°C resulted in a 5- to 7-fold increase in 6-shogaol content compared to processing at room temperature. nih.gov Moist heat treatments, such as steaming, have been shown to be even more efficient than dry heat in converting 6-gingerol to 6-shogaol. nih.gov
Table 2: Effect of Drying Method and Temperature on 6-Shogaol Formation
| Drying Method | Temperature | 6-Shogaol Content (mg/g DW) |
|---|---|---|
| Open Sun Drying (OSD) | Ambient | 1.54 |
| Hot Air Drying (HAD) | 120°C | 3.02 |
| Hot Air Drying (HAD) | 150°C | 3.93 |
| Hot Air Drying (HAD) | 180°C | 2.58 |
DW: Dry Weight. Data from a comparative study on drying methods. nih.gov
Acidic Conditions: The dehydration of 6-gingerol is also catalyzed by acidic conditions. nih.govresearchgate.netresearchgate.net Research has demonstrated that the degradation of 6-gingerol to 6-shogaol is highly dependent on pH, with a faster conversion rate observed at a low pH. nih.gov In one study, adjusting the pH of a ginger extract to the most acidic condition (pH 1) maximized the yield of 6-shogaol. nih.gov The presence of H+ ions in an acidic solution facilitates the removal of the hydroxyl group from the 6-gingerol molecule. researchgate.net
Prolonged Storage: Over time, even without aggressive heating, 6-gingerol in processed ginger products can gradually degrade into 6-shogaol. plos.orgresearchgate.net This conversion occurs during long-term storage, contributing to the different chemical profiles of fresh versus aged or stored ginger products. researchgate.net
Comparative Biological Activity and Potency with 6-Gingerol
Numerous studies have concluded that 6-shogaol exhibits higher biological activity and potency compared to its precursor, 6-gingerol. nih.govresearchgate.netfrontiersin.org This enhanced efficacy is widely attributed to a key difference in their chemical structures: the α,β-unsaturated carbonyl moiety (also known as a Michael acceptor) present in 6-shogaol, which is absent in 6-gingerol. researchgate.netfrontiersin.orgresearchgate.net
Anti-inflammatory and Antioxidant Effects: Comparative studies consistently show that 6-shogaol has more potent anti-inflammatory and antioxidant properties than 6-gingerol. tandfonline.comresearchgate.netfrontiersin.org In assays measuring free radical scavenging ability, such as DPPH and FRAP, 6-shogaol demonstrates greater antioxidant capacity. nih.govresearchgate.net Research has shown 6-shogaol to be more effective at inhibiting inflammation-related cell functions. frontiersin.org For example, one study found that 6-shogaol significantly downregulated the activity of the transcription factor NFκB in human endothelial cells, while 6-gingerol had no effect. frontiersin.org Similarly, 6-shogaol showed stronger effects in reducing the production of pro-inflammatory cytokines like IL-1β and IL-6 compared to 6-gingerol. nih.gov
Anticancer Activity: 6-Shogaol has also been reported to possess greater anticancer activity than 6-gingerol against various cancer cell lines, including human lung cancer cells. nih.govfrontiersin.org
The superior biological potency of 6-shogaol makes the processing conditions of ginger a critical factor in determining its ultimate therapeutic potential. researchgate.net The conversion of the abundant but less active 6-gingerol into the more potent 6-shogaol is a key transformation that enhances the bioactivity of ginger products. nih.gov
Table 3: Comparative Biological Activity of 6-Shogaol vs. 6-Gingerol
| Biological Activity | 6-Shogaol | 6-Gingerol | Key Structural Feature |
|---|---|---|---|
| Antioxidant | More Potent nih.govresearchgate.net | Less Potent | α,β-unsaturated ketone researchgate.net |
| Anti-inflammatory | More Potent tandfonline.comresearchgate.netfrontiersin.org | Less Potent | α,β-unsaturated ketone frontiersin.org |
| Anticancer | More Potent nih.govfrontiersin.org | Less Potent | α,β-unsaturated ketone frontiersin.org |
Structural Characteristics and Structure Activity Relationships Sar
Key Pharmacophoric Features of 6-Shogaol (B1671286)
The biological activity of 6-shogaol is primarily attributed to two key pharmacophoric features: the vanillyl moiety and the α,β-unsaturated carbonyl moiety mdpi.com. These structural components facilitate interactions with various biological molecules, contributing to its diverse effects mdpi.com.
The α,β-unsaturated carbonyl group is a critical functional group in 6-shogaol, acting as a Michael acceptor nih.govnih.govresearchgate.netmdpi.comgoogle.comresearchgate.netresearchgate.net. This structural feature is highly reactive with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins nih.govgoogle.comscience.govscience.govnih.gov. The Michael addition reaction with cysteine residues in target proteins, such as Keap1 and tubulin, is a key mechanism through which 6-shogaol exerts its biological effects, including Nrf2 activation and inhibition of tubulin polymerization nih.govmdpi.comgoogle.comscience.govscience.govresearchgate.net. The presence of this conjugated α,β-unsaturated ketone skeleton in 6-shogaol is considered to contribute significantly to its higher potency compared to 6-gingerol (B72531), which lacks this feature nih.govauctoresonline.orgresearchgate.net.
Influence of Structural Modifications on Biological Efficacy
Structural modifications to the 6-shogaol molecule can significantly impact its biological efficacy researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. SAR studies have explored the contribution of different parts of the molecule to its activity google.comnih.govsemanticscholar.org.
The α,β-unsaturated carbonyl group is a major determinant of 6-shogaol's biological activity, particularly its electrophilic reactivity nih.govnih.govauctoresonline.orgresearchgate.netnih.govresearchgate.netnih.govthegoodscentscompany.com. This group is essential for the Michael addition reactions with nucleophilic centers in biological molecules, which are implicated in various mechanisms of action, including Nrf2 activation and interaction with tubulin nih.govmdpi.comgoogle.comscience.govscience.govresearchgate.net. The presence of this conjugated system explains why 6-shogaol often exhibits stronger biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, compared to 6-gingerol, which has a saturated chain in this position nih.govauctoresonline.orgresearchgate.net. Studies comparing 6-shogaol and 6-paradol (where the double bond is saturated) show reduced activity for 6-paradol, highlighting the importance of the α,β-unsaturation nih.gov.
The length of the alkyl chain in shogaols and related ginger compounds also influences their biological activity nih.govresearchgate.net. While 6-shogaol has a six-carbon alkyl chain, other homologous shogaols exist with different chain lengths (e.g., 8-shogaol, 10-shogaol) researchgate.netfoodb.ca. Research suggests that the alkyl chain length can affect the potency of these compounds in various biological assays nih.govresearchgate.netrsc.org. For instance, some studies indicate that increasing the alkyl chain length in gingerol analogues up to a certain point (e.g., 12 carbons) can increase activity rsc.org. However, specifically for shogaols, some findings suggest that an increase in alkyl side chain length might weaken the anti-inflammatory potential, contrasting with the trend observed for gingerols unideb.hu. The chain length of the α,β-unsaturated carbonyl compounds can also influence their reaction with sulfhydryl groups in proteins like tubulin nih.govscience.govscience.gov.
While 6-shogaol contains a vanillyl group (a guaiacol (B22219) derivative), the impact of a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups) on the activity of shogaol derivatives has also been investigated google.comnih.govscience.gov. Studies on 6-shogaol derivatives have suggested that the coexistence of a catechol moiety and a conjugated unsaturated ketone in one molecule can improve certain activities, such as Nrf2 activation google.comscience.gov. A demethylated 6-shogaol derivative with a catechol-like structure showed increased potency in some studies compared to 6-shogaol itself, suggesting a role for vicinal hydroxyl groups in enhancing activity rsc.orgrsc.org. This highlights that modifications to the aromatic ring can also play a role in the SAR of shogaol-related compounds google.comrsc.orgscience.govrsc.org.
Here are some data tables based on the information found in the search results:
Table 1: Comparison of Biological Activity (IC50) of Ginger Compounds on VSMC Proliferation
| Compound | IC50 (µM) - Metabolic Activity nih.gov | IC50 (µM) - Total Biomass nih.gov | IC50 (µM) - DNA Synthesis nih.gov |
| 6-Shogaol | 2.72 nih.gov | 1.13 nih.gov | 3.0 nih.gov |
| 6-Gingerol | 13.2 nih.gov | - | - |
| 6-Paradol | 5.3 nih.gov | - | - |
| Zingerone (B1684294) | >100 nih.gov | - | - |
Table 2: Growth Inhibitory Effects (IC50) of 6-Shogaol and 6-Gingerol on Cancer Cell Lines
| Compound | HCT-116 Human Colon Cancer Cells IC50 (µM) glpbio.com |
| 6-Shogaol | 8 glpbio.com |
| 6-Gingerol | 150 glpbio.com |
Table 3: Cytotoxicity (IC50) of 6-Shogaol on Various Cancer Cell Lines
| Cell Line | IC50 (µM) glpbio.com |
| KB | 7.4 ± 2.2 glpbio.com |
| HL60 | 7.9 ± 2.0 glpbio.com |
Synthesis and Evaluation of 6-Shogaol Analogues and Derivatives
Research into 6-shogaol (6S) has led to the synthesis and evaluation of various analogues and derivatives to explore their biological activities and understand the underlying structure-activity relationships (SAR). These studies aim to identify compounds with enhanced potency, improved stability, or altered biological profiles compared to the parent compound.
Several synthetic strategies have been employed to generate 6S analogues. One approach involves using zingerone as a starting material and synthesizing 6S through multi-step reactions, which can then be further modified to produce various analogues semanticscholar.org. Another strategy involves Knoevenagel condensation reactions semanticscholar.org. Modifications have been made to different parts of the 6S structure, including the alkyl side chain and the phenolic ring semanticscholar.orggoogle.commdpi.com.
SAR investigations have revealed key structural features important for the activity of 6S derivatives. The presence of an α,β-unsaturated carbonyl entity in the alkyl tail is a significant factor for certain activities, such as Nrf2 activation google.com. A conjugated unsaturated ketone in the structure can enhance activity google.com. The catechol moiety also plays a role in Nrf2-induced activities, and the coexistence of a catechol moiety and a conjugated unsaturated ketone in one molecule can improve activity google.comnih.gov.
Studies on the anti-tumor activity of 6S analogues have shown that the absence of the unsaturated ketone and the phenolic hydroxyl group reduces activity semanticscholar.org. While the site of the phenolic hydroxyl group did not show a significant influence on anti-tumor activity in one study, the steric hindrance of substituents was found to be inversely related to activity, with cyclobutyl substituted derivatives showing higher activity semanticscholar.org.
Modifications to the alkyl chain length have also been explored. For instance, studies comparing gingerol and shogaol derivatives suggest that increasing the alkyl chain length up to 12 carbons can lead to increased activity in some contexts rsc.org.
The synthesis of shogaol thiophene (B33073) compounds (STCs) involved replacing the pentyl group in the side chain with thiophene derivatives mdpi.comnih.gov. These STCs were evaluated for their Nrf2 activation and anti-inflammatory activities nih.govnih.gov. The nature of substituents on the thiophene ring significantly influenced the bioactivity of these analogues nih.govnih.gov. Phenylthiophene STC (STC5) demonstrated higher potency in activating Nrf2 compared to 6-shogaol, with activity in the sub-micromolar range nih.govnih.gov. STCs also showed improved metabolic stability and decreased reactivity with thiols compared to 6-shogaol, potentially suggesting fewer side effects mdpi.comnih.gov.
Evaluation of 6S derivatives for histone deacetylase (HDAC) inhibitory activity has also been conducted. A series of immino and pyrazole (B372694) derivatives of 6S were synthesized and tested mdpi.comresearchgate.net. While many derivatives showed moderate to good HDAC inhibition, some pyrazole derivatives and Michael adducts exhibited notable activity, albeit slightly lower than the lead compound in one study mdpi.comresearchgate.net. For example, pyrazole derivative 5j with a p-nitro substituent displayed significant HDAC inhibitory activity mdpi.com.
Studies comparing 6-shogaol to 6-gingerol and their derivatives often highlight the superior potency of 6-shogaol in various activities, including anti-inflammatory, antioxidant, and anti-cancer effects, which is often attributed to the presence of the α,β-unsaturated carbonyl group in 6-shogaol mdpi.comfrontiersin.orgauctoresonline.orgresearchgate.net.
Research findings on the evaluation of 6-shogaol analogues and derivatives are summarized in the table below, illustrating the relationship between structural modifications and observed biological activities.
| Compound Type / Modification | Biological Activity Evaluated | Key Findings / SAR | Source |
| Conjugated 6S derivatives (e.g., with 1-aryl-1,4-dien-3-one or 1-aryl-1-en-3-one) | Nrf2 activation | α,β-unsaturated carbonyl in alkyl tail, conjugated unsaturated ketone, and catechol moiety enhance activity. google.com | google.com |
| 6S analogues with aromatic, branched, and circular side chains | Anti-tumor activity | Missing unsaturated ketone and phenolic hydroxyl reduce activity; steric hindrance of substituent inversely related to activity; cyclobutyl derivatives showed higher activity. semanticscholar.org | semanticscholar.org |
| Shogaol thiophene compounds (STCs) (pentyl group replaced with thiophene derivatives) | Nrf2 activation, Anti-inflammatory activity, Metabolic stability | STCs are more potent Nrf2 activators and anti-inflammatory agents than 6S; substituents on thiophene influence bioactivity; STC5 (phenylthiophene) is highly potent; STCs are more metabolically stable. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |
| Immino and pyrazole derivatives of 6S | HDAC inhibition | Moderate to good inhibition observed; pyrazole 5j (p-nitro substituent) showed notable activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| 6-Gingerol and shogaol derivatives (comparison) | Anti-inflammatory, antioxidant, anti-cancer, anti-biofilm | 6-Shogaol often more potent than 6-gingerol, attributed to the α,β-unsaturated carbonyl group. mdpi.comfrontiersin.orgauctoresonline.orgresearchgate.net | mdpi.comfrontiersin.orgauctoresonline.orgresearchgate.net |
| 6-Gingerol and shogaol analogues (e.g., oleyl analogues) | TRPV1 activation | Analogues showed higher activity than 6-gingerol but lower than capsaicin; oleylgingerol was most active, oleylshogaol least active among tested. rsc.org | rsc.org |
| 6-Gingerol derivatives (including 6-shogaol) | Cytotoxicity against MCF-7 breast cancer cells | 4-allyloxy derivative showed higher activity than 6-gingerol; demethylated 6-shogaol derivative was a potent semi-synthetic compound. rsc.org | rsc.org |
| 6-Gingerol and shogaol derivatives | COX-2 inhibitory activity | Compound 56 (a gingerol derivative) was most active; 6-shogaol also showed activity. rsc.orgmdpi.com | rsc.orgmdpi.com |
Metabolism and Pharmacokinetics of 6 Shogaol
In Vitro Metabolic Pathways
In vitro studies have revealed several metabolic pathways that 6-shogaol (B1671286) undergoes, primarily involving redox reactions and conjugation with thiol-containing compounds.
Redox Pathways (Ketone and Double-Bond Reduction)
The α,β-unsaturated ketone structure of 6-shogaol is susceptible to reduction. This can occur at both the ketone group and the carbon-carbon double bond. Studies have shown that 6-shogaol can be reduced to generate various metabolites, including M6, M7, M8, M9, and M11, through these redox pathways. plos.orgplos.org For instance, the carbonyl group and the double bond of 6-shogaol can be reduced to generate metabolites like M1 and M2 (6-paradol) in microbial biotransformation by Aspergillus niger. comsats.edu.pk
Thiol Conjugation (Mercapturic Acid Pathway, Cysteine Conjugation)
Thiol conjugation, particularly through the mercapturic acid pathway, represents a major metabolic route for 6-shogaol in various systems, including humans, mice, and cells. acs.orgnih.gov This pathway involves the initial conjugation of 6-shogaol with glutathione (B108866) (GSH), catalyzed by glutathione-S-transferases. acs.orggoogle.com The resulting GSH conjugate then undergoes further enzymatic modifications. These modifications lead to the formation of a cysteinylglycine (B43971) conjugate, followed by a cysteine conjugate, and finally an N-acetylcysteine conjugate. acs.orggoogle.com Metabolites M1 through M5, M10, M12, and M13 have been identified as thiol conjugates of 6-shogaol and its reduced metabolite M6. plos.orgnih.gov Specifically, reaction of 6-shogaol with L-cysteine, N-acetyl-L-cysteine, or L-glutathione generates the thiol-conjugates M2, M5, and M13, respectively. plos.orgplos.org Subsequent reduction of the thiol-conjugates M2 or M5 can lead to hydroxylated conjugates M1 or M4. plos.orgplos.org
Oxidative Metabolism
While thiol conjugation and reduction are prominent, oxidative metabolism of 6-shogaol has also been observed. For example, microbial biotransformation of 6-shogaol by Aspergillus niger can involve hydroxylation in addition to reduction, leading to the formation of metabolites like M3 and M4. comsats.edu.pk
In Vivo Metabolic Transformations in Animal Models
In vivo studies, primarily in mice and rats, have demonstrated that 6-shogaol undergoes extensive metabolism. In mice, the mercapturic acid pathway is a major metabolic route, with thiol conjugates being detected in glucuronidated and sulfated forms in urine. mdpi.comnih.gov Approximately 90% of an administered dose of 6-shogaol was absorbed from the digestive tract in rats, with most fecal excretion occurring via biliary excretion, suggesting significant metabolism within the body before excretion as metabolites. mdpi.com Studies in mice have shown similar metabolic profiles for 6-shogaol and its cysteine-conjugated metabolite M2 in urine and fecal samples. nih.gov Glucuronides of shogaols have also been found in plasma in mice. mdpi.com
Identification and Structural Elucidation of Major Metabolites (e.g., M1-M15)
Numerous metabolites of 6-shogaol have been detected and identified in both in vitro and in vivo settings. In one study involving mice and cancer cells, thirteen metabolites (M1-M13) were detected and identified. nih.gov Seven of these (M6-M12) were purified from fecal samples of 6-shogaol-treated mice and their structures elucidated using NMR data. nih.gov The structures of the remaining metabolites (M1-M5 and M13) were identified by MS analysis and comparison to authentic standards. plos.orgplos.orgnih.gov These included thiol conjugates such as 5-cysteinyl-M6 (M1), 5-cysteinyl- wikipedia.org-shogaol (M2), 5-cysteinylglycinyl-M6 (M3), 5-N-acetylcysteinyl-M6 (M4), 5-N-acetylcysteinyl- wikipedia.org-shogaol (M5), and 5-glutathiol- wikipedia.org-shogaol (M13). nih.gov Reduced metabolites like 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol (M9) and 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one (M11) were identified as major metabolites in various cancer cell lines. nih.gov Further investigation into phase II metabolites of thiol-conjugated 6-shogaol in mouse urine identified sixteen such metabolites, including glucuronidated and sulfated forms of the thiol conjugates. nih.gov Examples include 5-cysteinyl- wikipedia.org-shogaol glucuronide, 5-N-acetylcysteinyl- wikipedia.org-shogaol glucuronide, and various glucuronidated and sulfated forms of 5-cysteinyl-M6 and 5-methylthio-M6. nih.gov
Here is a table summarizing some identified metabolites:
| Metabolite | Description / Type | Identification Source (Example) |
| M1 | 5-cysteinyl-M6 | Mouse feces, MS analysis nih.gov |
| M2 | 5-cysteinyl- wikipedia.org-shogaol | Mouse feces, MS analysis nih.gov |
| M3 | 5-cysteinylglycinyl-M6 | Mouse feces, MS analysis nih.gov |
| M4 | 5-N-acetylcysteinyl-M6 | Mouse feces, MS analysis nih.gov |
| M5 | 5-N-acetylcysteinyl- wikipedia.org-shogaol | Mouse feces, MS analysis nih.gov |
| M6 | 1-(4′-hydroxy-3′-methoxyphenyl)-4-decen-3-ol | Mouse feces, NMR analysis nih.gov |
| M7 | 5-methoxy-1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one | Mouse feces, NMR analysis nih.gov |
| M8 | 3′,4′-dihydroxyphenyl-decan-3-one | Mouse feces, NMR analysis nih.gov |
| M9 | 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol | Mouse feces, NMR analysis nih.gov |
| M10 | 5-methylthio-1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one | Mouse feces, NMR analysis nih.gov |
| M11 | 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one | Mouse feces, NMR analysis nih.gov |
| M12 | 5-methylthio-1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol | Mouse feces, NMR analysis nih.gov |
| M13 | 5-glutathiol- wikipedia.org-shogaol | Mouse feces, MS analysis nih.gov |
Bioactivity Assessment of 6-Shogaol Metabolites
Here is a table summarizing the bioactivity of some metabolites:
| Metabolite | Bioactivity Observed | Cell Lines / Model (Example) | Reference |
| M2 | Inhibits cancer cell growth, induces apoptosis | HCT-116, H-1299 cancer cells | plos.orgacs.orgnih.gov |
| M9 | Inhibits cancer cell growth, induces apoptosis | Human cancer cells | nih.gov |
| M11 | Inhibits cancer cell growth, induces apoptosis | Human cancer cells | nih.gov |
| M13 | Inhibits cancer cell growth, induces apoptosis | HCT-116, H-1299 cancer cells | plos.org |
| M5 | Exhibits bioactivity (less potent than M2) | HCT-116, H-1299 cancer cells | plos.org |
| M2 | Activates Nrf2 | Colon epithelial cells (in vitro and in vivo) | acs.org |
| M2 | Acts as a carrier of 6-shogaol | Cancer cells, mice | nih.gov |
| M6 | Bioactivity not explicitly detailed in search results | - | - |
| M7 | Bioactivity not explicitly detailed in search results | - | - |
| M8 | Bioactivity not explicitly detailed in search results | - | - |
| M10 | Bioactivity not explicitly detailed in search results | - | - |
| M12 | Bioactivity not explicitly detailed in search results | - | - |
Pharmacokinetic Profiles (Peak Concentrations, Half-Lives)
Pharmacokinetic studies of 6-shogaol have been conducted in both humans and animal models to determine its absorption, distribution, metabolism, and excretion. Following oral administration, 6-shogaol is absorbed, and its presence, along with its metabolites, has been detected in plasma.
In a study involving healthy human subjects who received a 2.0 g oral dose of ginger extract containing 45.04 mg of 6-shogaol, free 6-shogaol reached peak plasma concentrations (Cmax) of 13.6 ± 6.9 ng/ml approximately 1 hour post-administration. Glucuronidated and sulfated metabolites were also detected, with significantly higher peak concentrations of 0.73 ± 0.54 µg/ml and 0.047 ± 0.035 µg/ml, respectively, at the same time point, indicating rapid and extensive metabolism nih.gov. Another study in healthy subjects treated with red ginger suspension reported a Cmax of 453.40 ng/ml for 6-shogaol, reached at 30 minutes, with an elimination half-life of 149 minutes researchgate.netspandidos-publications.com. In asthma patients receiving a ginger root extract supplement, 6-shogaol and its metabolites reached peak concentrations in less than 2 hours, with half-lives ranging from 0.6 to 2.4 hours acs.orgnih.gov.
Studies in rats have also provided insights into 6-shogaol pharmacokinetics. Following oral administration of 10 mg/kg 6-shogaol, peak plasma concentrations of 6-shogaol and its metabolite 6-paradol were reached at 5 minutes. Both compounds were eliminated from the plasma within 2 hours, with the plasma concentration of 6-paradol being approximately four times higher than that of 6-shogaol at all sampling points, suggesting rapid metabolism to 6-paradol jst.go.jp. Another study in rats administered a ginger extract (equivalent to 17.2 mg/kg 6-shogaol) orally observed a Cmax for 6-shogaol, although the specific value was not highlighted as the highest among the tested ginger compounds, possibly due to extensive metabolism to glucuronide conjugates mdpi.com.
The available data indicate that 6-shogaol is rapidly absorbed and quickly metabolized in both humans and rats. Peak concentrations are generally reached within a short period post-administration, and the compound is eliminated relatively quickly, often with its metabolites showing higher and more sustained plasma levels than the parent compound.
Table 1: Summary of 6-Shogaol Pharmacokinetic Parameters
| Species | Dose/Source | Cmax (Parent Compound) | Tmax (Parent Compound) | Half-Life (Parent Compound) | Key Metabolites Detected (Examples) |
| Human | 2.0 g ginger extract (45.04 mg 6-shogaol) | 13.6 ± 6.9 ng/ml | 1 hour | Not specified | Glucuronides, Sulfates nih.gov |
| Human | Red ginger suspension | 453.40 ng/ml | 30 minutes | 149 minutes | Not specified researchgate.netspandidos-publications.com |
| Human | 1.0 g ginger root extract (asthma patients) | < 2 hours (for parent and metabolites) | < 2 hours | 0.6 to 2.4 hours (for parent and metabolites) | Phase I, Cysteine-conjugated (M1, M2), M9, M11 acs.orgnih.gov |
| Rat | 10 mg/kg oral 6-shogaol | Reached at 5 minutes | 5 minutes | Eliminated within 2 hours | 6-paradol jst.go.jp |
| Rat | 400 mg/kg ginger extract (17.2 mg/kg 6-shogaol) | Detected | Not specified | Not specified | Glucuronide conjugates mdpi.com |
Comparative Metabolic Analysis Across Species
The metabolism of 6-shogaol has been investigated across various species, including mice, rats, dogs, monkeys, and humans, revealing both common metabolic pathways and interspecies differences.
A major metabolic route for 6-shogaol involves reduction of its ketone group and the double bond in the side chain. In vitro studies using liver microsomes from multiple species (mouse, rat, dog, monkey, and human) identified three major reductive metabolites: 1-(4′-hydroxy-3′-methoxyphenyl)-4-decen-3-ol (M6), 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol (M9), and 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one (M11). These reductive metabolites were found in all five species examined nih.govnih.gov. M9 and M11 have also been identified as major metabolites in human cancer cell lines nih.gov.
Another significant metabolic pathway is conjugation, particularly with glucuronic acid and sulfate (B86663). In humans, glucuronidated and sulfated metabolites of 6-shogaol are detected in plasma nih.gov. In mice, the mercapturic acid pathway is a major metabolic route, leading to the formation of thiol conjugates. Studies in mouse urine have identified numerous phase II metabolites of thiol-conjugated 6-shogaol, including glucuronidated and sulfated forms nih.gov. Cysteine conjugation is also a major metabolic pathway in humans, with cysteine-conjugated 6-shogaol metabolites (M1 and M2) identified as major metabolites in asthma patients acs.orgnih.gov.
Oxidative metabolism of 6-shogaol has also been observed. In liver microsomes from mouse, rat, dog, monkey, and human, two oxidative metabolites, (1E, 4E)-1-(4′-hydroxy-3′-methoxyphenyl)-deca-1,4-dien-3-one (M14) and (E)-1-(4′-hydroxy-3′-methoxyphenyl)-dec-1-en-3-one (M15), were detected in all species. However, the abundance of these metabolites varied, with M15 being very minor in mouse, rat, and human liver microsomes but abundant in dog and monkey liver microsomes nih.govnih.gov.
The interconversion between 6-gingerol (B72531) and 6-shogaol is another aspect of their metabolism. Studies in rats have shown that 6-gingerol can be converted to 6-shogaol, and this conversion appears to have a significantly larger clearance compared to the reverse conversion (6-shogaol to 6-gingerol) when administered intravenously nih.govfrontiersin.org.
Table 2: Comparative Metabolic Pathways and Metabolites of 6-Shogaol Across Species
| Metabolic Pathway | Description | Metabolites (Examples) | Species Observed In (Examples) |
| Reduction | Reduction of ketone and/or double bond. | M6, M9, M11 | Mouse, Rat, Dog, Monkey, Human nih.govnih.gov |
| Conjugation | Attachment of polar molecules (e.g., glucuronic acid, sulfate, cysteine). | Glucuronides, Sulfates, M1, M2, M13 (5-glutathiol- spandidos-publications.com-shogaol), Cysteine conjugates | Human, Mouse nih.govacs.orgnih.govnih.gov |
| Oxidation | Introduction of oxygen or removal of hydrogen. | M14, M15 | Mouse, Rat, Dog, Monkey, Human nih.govnih.gov |
| Interconversion | Conversion between 6-shogaol and 6-gingerol. | 6-gingerol (from 6-shogaol) | Rat nih.govfrontiersin.org |
| Formation of Paradols | Reduction of the double bond. | 6-paradol | Rat jst.go.jp |
Molecular Mechanisms of Action of 6 Shogaol
Modulation of Cellular Signaling Pathways
6-Shogaol (B1671286) exerts its effects by influencing the activity of several crucial cellular signaling pathways. This modulation can lead to diverse outcomes, including the induction of apoptosis, inhibition of proliferation, and reduction of inflammation nih.govplos.orgnih.gov.
Nuclear Factor-κB (NFκB) Signaling Pathway
The NFκB pathway is a central regulator of inflammatory and immune responses, as well as cell survival and proliferation. Aberrant activation of NFκB is frequently observed in various diseases, including cancer and inflammatory disorders researchgate.netnih.gov. 6-Shogaol has been shown to inhibit the NFκB signaling pathway frontiersin.orgbiomolther.orgresearchgate.netnih.govnih.gov. This inhibition can occur through several mechanisms, including the suppression of NFκB p65 phosphorylation and nuclear translocation oncotarget.comnih.govnih.gov. For instance, in LPS-activated BV2 microglia cells, 6-Shogaol inhibited the phosphorylation and nuclear translocation of NFκB p65 in a concentration-dependent manner oncotarget.comnih.gov. In human umbilical vein endothelial cells (HUVECs), 6-Shogaol significantly reduced LPS-induced NFκB promoter activity and the nuclear translocation of the p65 subunit frontiersin.org. Studies in prostate cancer cells also demonstrated that 6-Shogaol reduced both constitutive and TNF-α-induced NFκB activity researchgate.net. Furthermore, 6-Shogaol's inhibition of NFκB has been linked to reduced expression of downstream targets such as matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion nih.govnih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38)
MAPK pathways, including ERK1/2, JNK, and p38, are involved in regulating diverse cellular processes such as proliferation, differentiation, migration, and apoptosis medsci.org. The effects of 6-Shogaol on MAPK signaling can vary depending on the cell type and context. In some cancer cells, 6-Shogaol has been shown to cause the activation of JNK, p38 MAPK, and ERK nih.govmdpi.com. For example, in MDA-MB231 and DU145 cells, 6-Shogaol treatment led to the activation of these kinases nih.gov. This activation of MAPK pathways, particularly JNK and p38, can contribute to the induction of apoptosis nih.govmedsci.org. In head and neck squamous cell carcinoma (HNSCC) cells, ERK1/2 and p38 signaling played a role in modulating 6-Shogaol-arrested cell cycle and promoting apoptosis medsci.org. Conversely, in other contexts, 6-Shogaol has been observed to attenuate MAPK activation. In LPS-induced inflammation models and UVB-induced HaCaT cells, 6-Shogaol reduced the activation (phosphorylation) of ERK, JNK, and p38 mdpi.comtandfonline.com. In breast cancer cells, 6-Shogaol suppressed PMA-induced phosphorylation of JNK but had no effect on ERK and p38 MAPK phosphorylation nih.gov. These findings suggest a complex and context-dependent modulation of MAPK pathways by 6-Shogaol.
Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer nih.govnih.govbiomolther.org. 6-Shogaol has been shown to modulate this pathway, often leading to inhibitory effects. Studies have reported that 6-Shogaol can inhibit AKT kinase activity biomolther.orgoup.com. In non-small cell lung cancer (NSCLC) cells, 6-Shogaol inhibited Akt kinase activity by binding to an allosteric site of Akt oup.com. In oral squamous cell carcinoma (OSCC) cells, 6-Shogaol treatment inhibited the PI3K/AKT/mTOR signaling pathway researchgate.net. This inhibition can result in reduced cell proliferation and viability researchgate.netplos.org. In HT1080 fibrosarcoma cells, while higher concentrations of 6-Shogaol led to a decrease in the expression of PTEN and mTOR, lower concentrations maintained their expression, suggesting a complex dose-dependent effect nih.gov. The inhibition of the PI3K/AKT/mTOR pathway by 6-Shogaol contributes to its anti-proliferative and pro-apoptotic effects nih.govplos.org.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway
The Nrf2/HO-1 pathway is a key defense system against oxidative stress and inflammation, regulating the expression of antioxidant and cytoprotective enzymes mdpi.comnih.govmdpi.comd-nb.inforesearchgate.net. 6-Shogaol is known to activate the Nrf2/HO-1 pathway frontiersin.orgmdpi.comnih.govmdpi.comd-nb.inforesearchgate.net. This activation leads to increased nuclear translocation of Nrf2 and subsequent upregulation of HO-1 expression mdpi.comnih.govmdpi.comd-nb.inforesearchgate.net. In human melanocytes, 6-Shogaol protected against oxidative stress by activating the Nrf2-antioxidant response element signaling pathway, leading to increased expression of HO-1 and NAD(P)H: quinine (B1679958) oxidoreductase 1 (Nqo1) nih.govmdpi.comresearchgate.net. In vascular smooth muscle cells (VSMCs), 6-Shogaol induced HO-1 in a Nrf2-dependent manner, and this induction contributed to its antiproliferative effect d-nb.info. The activation of the Nrf2/HO-1 pathway by 6-Shogaol is considered a significant mechanism underlying its antioxidant and cytoprotective properties mdpi.comnih.govmdpi.comresearchgate.net.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
The STAT3 signaling pathway is involved in cell growth, survival, proliferation, and angiogenesis, and its persistent activation is frequently found in various cancers nih.govresearchgate.netoup.com. 6-Shogaol has been shown to inhibit STAT3 activation nih.govresearchgate.netoup.com. In NSCLC cells, 6-Shogaol reduced the constitutive phosphorylation of STAT3 oup.com. Similarly, in MDA-MB231 and DU145 cells, 6-Shogaol strongly inhibited constitutive phosphorylation of STAT3 by inhibiting upstream kinases like JAK2 and c-Src, as well as blocking nuclear translocation of STAT3 nih.gov. In prostate cancer cells, 6-Shogaol reduced both constitutive and IL-6 induced STAT3 activation researchgate.net. This inhibition of STAT3 signaling by 6-Shogaol contributes to its anti-proliferative and pro-apoptotic effects by downregulating STAT3-regulated proteins such as Bcl-2, Bcl-xL, and Survivin nih.govresearchgate.net.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation
PPAR-γ is a nuclear receptor that plays a role in adipogenesis, glucose homeostasis, and inflammation, and has been implicated in inhibiting cancer cell proliferation and inducing apoptosis mdpi.comnih.govoncotarget.comnih.govresearchgate.netnih.gov. 6-Shogaol has been found to activate PPAR-γ mdpi.comnih.govoncotarget.comnih.govresearchgate.netnih.gov. In breast cancer MCF-7 cells and colon cancer HT29 cells, 6-Shogaol activated PPAR-γ transcriptional activity nih.gov. This activation of PPAR-γ by 6-Shogaol has been linked to the inhibition of NFκB activity in a PPAR-γ-dependent manner, contributing to the inhibition of proliferation and induction of apoptosis in cancer cells nih.govoncotarget.comnih.govresearchgate.netnih.gov. In LPS-activated BV2 microglia, 6-Shogaol increased the expression of PPAR-γ, and inhibition of PPAR-γ prevented 6-Shogaol's inhibitory effects on inflammatory mediator production oncotarget.comnih.gov. These findings suggest that PPAR-γ activation is a significant mechanism by which 6-Shogaol exerts its anti-inflammatory and anti-cancer effects.
p53 Signaling Pathway
The p53 signaling pathway is a critical regulator of cell cycle progression, apoptosis, and genomic stability. Studies have demonstrated that 6-shogaol can influence this pathway in cancer cells. In human colorectal carcinoma HCT-116 cells, 6-shogaol treatment led to the up-regulation of p53. auctoresonline.orgworldscientific.com This up-regulation was identified as a primary mediator of G2/M cell cycle arrest induced by 6-shogaol in these cells. auctoresonline.orgworldscientific.com Furthermore, research in A549 human lung cancer cells indicated that 6-shogaol and its metabolite, cysteine-conjugated 6S (M2), can activate a p53 pathway. acs.org This activation subsequently contributes to the release of mitochondria-associated apoptotic molecules, ultimately leading to apoptosis. acs.org Another study using p53-/- and p53+/+ HCT-116 cells confirmed the significant role of the p53/p21 pathway in 6-shogaol-induced G2/M cell cycle arrest. worldscientific.com
Induction of Cell Cycle Arrest
Cell cycle arrest is a crucial mechanism by which the proliferation of cancer cells can be inhibited. 6-Shogaol has been shown to induce cell cycle arrest at different phases depending on the cancer cell type.
G0/G1 Phase Arrest
Several studies have reported the induction of G0/G1 phase arrest by 6-shogaol in various cancer cell lines. In non-small-cell lung cancer (NSCLC) NCI-H1650 cells, 6-shogaol at a concentration of 20 µM induced cell cycle arrest at the G1 phase. oup.com Similarly, in A549 NSCLC cells, 6-shogaol markedly induced G0/G1 phase arrest, which was accompanied by an increase in the percentage of apoptotic cells. mdpi.com This G0/G1 arrest in A549 cells was linked to the mitochondrial pathway, involving the regulation of Bcl-2 family proteins. mdpi.com In vascular smooth muscle cells (VSMC), 6-shogaol inhibited DNA synthesis and induced accumulation of cells in the G0/G1 phase. d-nb.info This effect in VSMC was associated with the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2)/HO-1 pathway. d-nb.info
G2/M Phase Arrest
The G2/M phase is another critical checkpoint in the cell cycle, and 6-shogaol has been shown to induce arrest at this stage in numerous cancer cell types. In human malignant hepatoma cells and human hepatocarcinoma cells, the anti-tumor mechanism of 6-shogaol involves the induction of cellular cycle arrest, including G2/M phase arrest. auctoresonline.org HCT-116 colorectal cancer cells treated with 6-shogaol showed growth arrest at the G2/M phase, primarily mediated by the up-regulation of p53 and the down-regulation of Cdc2 and Cdc25A. auctoresonline.orgworldscientific.com Head and neck squamous cell carcinoma (HNSCC) cell lines, SCC4 and SCC25, treated with 6-shogaol exhibited significant G2/M phase arrest. medsci.orgnih.govmedsci.org This arrest in HNSCC cells was found to be regulated by ERK1/2 and p38 signaling. medsci.orgnih.gov Furthermore, 6-shogaol induced G2/M arrest in various other cancer cell lines, including SH-SY5Y (neuroblastoma), HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and other NSCLC cells. nih.gov.my In HT29 colon cancer cells, 6-shogaol induced significant G2/M cell cycle arrest, accompanied by a decrease in G1 phase cells. nih.gov.my
Here is a summary of cell cycle arrest induced by 6-Shogaol in different cell lines:
| Cell Line | Cancer Type | Primary Phase Arrested | Key Mediators/Pathways Involved | Source |
| HCT-116 | Colorectal Carcinoma | G2/M | p53, p21, Cdc2, Cdc25A | auctoresonline.orgworldscientific.com |
| NCI-H1650 | Non-Small-Cell Lung Cancer | G1 | Akt, STAT3, Cyclin D1/3 | oup.com |
| NCI-H520 | Non-Small-Cell Lung Cancer | G2/M | Akt, STAT3 | oup.com |
| A549 | Non-Small-Cell Lung Cancer | G0/G1 | Bcl-2 family, Mitochondria, ERK, Stat3, PI3K, Akt, mTOR | mdpi.com |
| SCC4, SCC25 | Head and Neck Squamous Cell Carcinoma | G2/M | ERK1/2, p38 signaling | medsci.orgnih.govmedsci.org |
| HT29 | Colorectal Adenocarcinoma | G2/M | Autophagy (preceding apoptosis) | nih.gov.mynih.gov |
| SMMC-7721 | Hepatocellular Carcinoma | G2/M | ER stress, PERK/eIF2α, Caspase activation, CHOP | auctoresonline.orgnih.gov.myplos.org |
| SH-SY5Y | Neuroblastoma | G2/M | Not specified in snippet | nih.gov.my |
| HeLa | Cervical Cancer | G2/M | Thioredoxin reductase inhibition, ROS | nih.gov.mymdpi.com |
| VSMC | Vascular Smooth Muscle Cells | G0/G1 | Nrf2/HO-1 pathway | d-nb.info |
| HepG2, Huh-7 | Hepatocellular Carcinoma | G2/M | MAPK, AMPK, Akt, Caspase-3 | nih.gov |
| ACHN | Renal Cancer | G2/M | ROS, HSPs, HSF1 | frontiersin.org |
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. 6-Shogaol has been widely reported to induce apoptosis in various cancer cell lines. d-nb.infonih.gov.mynih.govfrontiersin.orgnih.govwikipedia.orgnih.govnih.govresearchgate.netnih.govuni.lu This induction of apoptosis is considered a key mechanism underlying its anticancer activity. frontiersin.orgnih.gov Studies have shown that 6-shogaol induces apoptosis in hepatocellular carcinoma cells, human malignant hepatoma cells, human hepatocarcinoma cells, human leukemia cells, and NSCLC cells. auctoresonline.orgacs.orgoup.complos.orgnih.govnih.gov In HeLa cells, 6-shogaol induced oxidative-stress-mediated apoptosis by inhibiting thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS). mdpi.com The induction of apoptosis by 6-shogaol often involves the mitochondrial pathway and the regulation of Bcl-2 family proteins, such as increasing the expression of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2. auctoresonline.orgworldscientific.commdpi.com
Caspase-Mediated Apoptosis
Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Research indicates that 6-shogaol-induced apoptosis is frequently mediated through the activation of caspases. In human malignant hepatoma cells and human hepatocarcinoma cells, 6-shogaol was reported to induce caspase-mediated cell death, involving proteolytic enzyme activation. auctoresonline.org Studies in hepatocellular carcinoma cells have demonstrated that 6-shogaol induces apoptosis in relation to caspase activation, including the activation of caspase-3 and cleavage of PARP. plos.orgnih.gov In human leukemia cells, 6-shogaol induced apoptosis through a process involving caspase activation-dependent cleavage of eIF2α. nih.gov Activation of caspase-3 is a consistent finding in 6-shogaol-induced apoptosis in various cancer cell types, including HNSCC and colorectal cancer cells. auctoresonline.orgworldscientific.commedsci.orgnih.govnih.gov.my Furthermore, activation of caspase-9 has also been observed following 6-shogaol treatment. nih.gov.my
Here is a summary of caspase activation by 6-Shogaol in different cell lines:
| Cell Line | Cancer Type | Caspases Activated | Related Mechanisms | Source |
| Human Hepatoma Cells | Hepatocellular Carcinoma | Caspase-3 | Proteolytic enzyme activation, ER stress, eIF2α | auctoresonline.orgplos.orgnih.gov |
| HNSCC (SCC4, SCC25) | Head and Neck Squamous Cell Carcinoma | Cleaved Caspase-3 | ERK1/2, p38 signaling | medsci.orgnih.gov |
| Human Leukemia Cells | Leukemia | Caspase-3, Caspase-7 | eIF2α dephosphorylation and cleavage | nih.gov |
| HCT-116 | Colorectal Carcinoma | Not specified in snippet | Mitochondrial pathway, Bcl-2 family | auctoresonline.orgworldscientific.com |
| HT29 | Colorectal Adenocarcinoma | Caspase-3/7, Caspase-9 | Autophagy (preceding apoptosis) | nih.gov.mynih.gov |
| NCI-H1650 | Non-Small-Cell Lung Cancer | Caspase-3, Caspase-7 | Akt, STAT3 signaling | oup.com |
| A549 | Non-Small-Cell Lung Cancer | Cleaved Caspase-3, Caspase-9 | Mitochondrial apoptotic pathway, GSH modulation | acs.org |
Oxidative Stress-Mediated Apoptosis
Research indicates that 6-shogaol can induce apoptosis, a programmed cell death pathway, in various cell types, often mediated by the induction of oxidative stress. Studies have shown that 6-shogaol treatment can lead to an increase in reactive oxygen species (ROS) production, which in turn triggers apoptotic cascades. For instance, in human hepatoma cells, 6-shogaol effectively induced apoptotic cell death via an oxidative stress-mediated caspase-dependent mechanism. The sequence of events involved an initial overproduction of ROS followed by a significant depletion of intracellular glutathione (B108866) (GSH) content acs.org. This ROS/GSH depletion-evoked oxidative stress subsequently altered mitochondrial transmembrane potential, ultimately leading to the activation of caspase-3/7 activities acs.org.
In Hep-2 cells, a laryngeal cancer cell line, 6-shogaol was found to induce oxidative stress-mediated mitochondrial-dependent apoptosis. This was evidenced by a loss of cell viability, enhanced ROS levels, and lipid peroxidation, resulting in altered mitochondrial membrane potential and increased DNA damage. Furthermore, 6-shogaol's prooxidant role inhibited Bcl-2 expression while simultaneously upregulating the expression of pro-apoptotic factors such as Bax, Cytochrome c, Caspase-9, and Caspase-3 nih.gov.
In HeLa cells, 6-shogaol has been shown to promote oxidative-stress-mediated apoptosis by inhibiting thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. mdpi.comnih.gov. This inhibition leads to the accumulation of ROS and the disruption of the intracellular redox balance, ultimately causing cell death via apoptosis mdpi.com.
Conversely, in some contexts, 6-shogaol can protect against oxidative stress-induced apoptosis. For example, in tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells, 6-shogaol demonstrated protective effects by inhibiting ROS generation and preventing the depletion of reduced glutathione, thereby attenuating apoptosis karger.com. Similarly, 6-shogaol inhibited oxidative stress-induced rat vascular smooth muscle cell apoptosis by regulating the OXR1-p53 axis researchgate.net.
Table 1 summarizes research findings on 6-shogaol and oxidative stress-mediated apoptosis in different cell lines.
| Cell Line | Inducing Agent (if any) | Key Findings Related to Oxidative Stress and Apoptosis | Citation |
| Human Hepatoma (Mahlavu) | None | Induces apoptosis via oxidative stress-mediated caspase-dependent mechanism; involves ROS overproduction and GSH depletion, leading to mitochondrial potential changes and caspase activation. | acs.org |
| Hep-2 (Laryngeal Cancer) | None | Induces mitochondrial-dependent apoptosis through oxidative stress; increases ROS, lipid peroxidation, alters mitochondrial potential, increases DNA damage, modulates Bcl-2, Bax, Cytochrome c, Caspase-9, -3 expression. | nih.gov |
| HeLa | None | Promotes oxidative-stress-mediated apoptosis by inhibiting TrxR, leading to ROS accumulation and redox imbalance. | mdpi.comnih.gov |
| HepG2 | tBHP | Protects against tBHP-induced apoptosis by inhibiting ROS generation and GSH depletion. | karger.com |
| Rat Vascular Smooth Muscle | Oxidative Stress | Attenuates oxidative stress-induced apoptosis by regulating the OXR1-p53 axis. | researchgate.net |
| Acute Lymphoblastic Leukaemia (Nalm-6) | None | Induces apoptosis and generates ROS, potentially through inducing p53 activity. | nih.gov |
Paraptosis Induction
Beyond apoptosis, 6-shogaol has also been shown to induce paraptosis, a non-apoptotic form of programmed cell death characterized by cytoplasmic vacuolation originating from the endoplasmic reticulum (ER) and mitochondria, independent of caspase activation nih.govresearchgate.net. Studies have indicated that 6-shogaol can activate caspase-independent paraptosis mdpi.com. The induction of paraptosis by 6-shogaol has been observed in breast cancer cells nih.govresearchgate.net.
Mechanistically, 6-shogaol has been shown to lead to the accumulation of ubiquitinated proteins and ER stress during paraptosis, potentially by decreasing the chymotrypsin (B1334515) activity of the β5 subunit of the 26S proteasome frontiersin.org. This accumulation of misfolded proteins can cause ER dilation, a characteristic morphological feature of paraptosis frontiersin.org.
Modulation of Oxidative Stress Responses
6-Shogaol plays a significant role in modulating cellular oxidative stress responses, acting as both a pro-oxidant in certain cancer cell contexts to induce death and as an antioxidant in normal or stressed cells to provide protection.
Generation of Reactive Oxygen Species (ROS)
A key mechanism by which 6-shogaol exerts its effects, particularly in inducing cell death in cancer cells, is through the generation of reactive oxygen species (ROS) acs.orgmdpi.comnih.govresearchgate.net. Increased ROS production can lead to oxidative damage to cellular components and trigger cell death pathways like apoptosis and autosis acs.orgresearchgate.netplos.org.
In human hepatoma cells, 6-shogaol-induced apoptosis was preceded by an initial overproduction of ROS acs.org. Similarly, in HeLa cells, TrxR inhibition by 6-shogaol led to an outburst of ROS production, contributing to oxidative-stress-mediated apoptosis mdpi.comnih.gov. In human colorectal carcinoma cells, 6-shogaol has also been shown to increase ROS production nih.govresearchgate.net. Studies in acute lymphoblastic leukaemia cells demonstrated that 6-shogaol-mediated apoptosis was associated with the generation of ROS nih.gov.
However, 6-shogaol can also reduce ROS generation in other cellular contexts. For instance, in tBHP-stimulated HepG2 cells, 6-shogaol inhibited the generation of reactive oxygen species karger.com. In SH-SY5Y cells exposed to H2O2, 6-shogaol reduced ROS levels mdpi.com. 6-shogaol also reduced the production of intracellular ROS in H2O2-induced L6 muscle cells researchgate.net.
Inhibition of Thioredoxin Reductase (TrxR)
Inhibition of thioredoxin reductase (TrxR) is identified as a crucial mechanism for the anticancer activity of 6-shogaol, particularly in inducing oxidative stress-mediated apoptosis mdpi.comnih.gov. TrxR is a key enzyme in the thioredoxin system, which is vital for maintaining intracellular redox balance and protecting cells from oxidative stress mdpi.comnih.gov.
Studies have demonstrated that 6-shogaol is a novel TrxR inhibitor mdpi.comnih.gov. It specifically inhibits purified TrxR1 activity by targeting selenocysteine (B57510) residues mdpi.comnih.gov. This inhibition disrupts the physiological function of TrxR, leading to the accumulation of ROS and the breakdown of the intracellular redox balance mdpi.com. This mechanism contributes significantly to 6-shogaol's ability to induce oxidative stress and subsequent apoptosis in cancer cells like HeLa cells mdpi.comnih.gov. Compared to other ginger constituents like 6-gingerol (B72531) and 6-dehydrogingerduone, 6-shogaol showed more potent cytotoxicity towards HeLa cells, which was linked to its ability to inhibit TrxR mdpi.com.
Table 2 illustrates the inhibitory effects of 6-shogaol on TrxR activity.
| Compound | Target | Effect on Activity | Specificity | Citation |
| 6-Shogaol | TrxR1 | Inhibition | Specifically targets selenocysteine residues | mdpi.comnih.gov |
| 6-Gingerol | TrxR | Less potent inhibition | Compared to 6-shogaol | mdpi.com |
| 6-Dehydrogingerduone | TrxR | Less potent inhibition | Compared to 6-shogaol | mdpi.com |
Upregulation of Endogenous Antioxidant Enzymes (e.g., SOD, CAT, GSH-Px)
In addition to its pro-oxidant effects in certain contexts, 6-shogaol can also enhance the endogenous antioxidant defense systems by upregulating the activity and expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) mdpi.comresearchgate.netresearchgate.netjpp.krakow.pljpp.krakow.plmdpi.com. This is often observed in models of oxidative stress where 6-shogaol exhibits a protective role.
Studies have shown that 6-shogaol can scavenge free radicals and upregulate these antioxidant enzymes, protecting cells from oxidative stress researchgate.netresearchgate.net. For example, in isoproterenol-induced cardiac injury in rats, 6-shogaol pretreatment significantly increased SOD and CAT activities jpp.krakow.pljpp.krakow.pl. It also increased the activity of GPx jpp.krakow.pljpp.krakow.pl. In SH-SY5Y cells exposed to H2O2, 6-shogaol increased CAT and GSH-Px levels mdpi.com. A 6-shogaol-rich ginger extract was also shown to upregulate both the activity and protein expression of hepatic antioxidant enzymes, including SOD, GPx, and CAT, in mice mdpi.com. This upregulation of antioxidant enzymes by 6-shogaol contributes to its ability to attenuate oxidative damage mdpi.comjpp.krakow.pljpp.krakow.plmdpi.com.
This effect is often mediated through the activation of the Nrf2-antioxidant response element signaling pathway, which is a key regulator of antioxidant enzyme expression jpp.krakow.pljpp.krakow.plmdpi.comfrontiersin.orginformaticsjournals.co.inmdpi.com. 6-shogaol has been shown to activate Nrf2 and upregulate downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (Nqo1), SOD, CAT, and GSH-Px jpp.krakow.pljpp.krakow.plmdpi.commdpi.com.
Table 3 shows the effects of 6-shogaol on antioxidant enzyme levels/activity in different models.
| Model | Treatment with 6-Shogaol | Effect on SOD | Effect on CAT | Effect on GSH-Px | Effect on GSH | Citation |
| Isoproterenol-induced cardiac injury (Rats) | Pretreatment | Increased | Increased | Increased | Increased | jpp.krakow.pljpp.krakow.pl |
| H2O2-induced neurotoxicity (SH-SY5Y cells) | Treatment | No significant difference (at 15.625 µg/mL) | Increased | Increased | Not specified | mdpi.com |
| H2O2-induced oxidative stress (HEMn-MPs) | Pretreatment | Not specified | Not specified | Not specified | Not specified | mdpi.com |
| H2O2-induced oxidative damage (L6 cells) | Pretreatment | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| DEN-treated mice (Liver tissue) | Administration of extract | Upregulated | Upregulated | Upregulated | Enhanced | mdpi.com |
| tBHP-stimulated HepG2 cells | Pretreatment | Not specified | Not specified | Not specified | Prevents depletion | karger.com |
Anti-Inflammatory Mechanisms
6-Shogaol possesses significant anti-inflammatory properties, which are mediated through various molecular mechanisms jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.orgauctoresonline.org. It has been shown to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.
One of the primary mechanisms involves the inhibition of inflammatory mediator systems such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govmdpi.com. Studies in LPS-induced RAW 264.7 cells demonstrated that 6-shogaol down-regulated the mRNA and protein levels of iNOS and COX-2, leading to reduced nitrite (B80452) and PGE2 levels mdpi.com. Similar effects were observed in LPS-activated primary cortical neuron-glia cells and murine microglia cell line BV-2, where 6-shogaol reduced iNOS, NO, and COX-2 levels, as well as PGE2, IL-1β, and TNF production mdpi.com.
6-Shogaol also affects key signaling pathways involved in inflammation, notably the NF-κB and MAPK pathways jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.org. It has been shown to impair the nuclear factor κB (NFκB) pathway jpp.krakow.pljpp.krakow.plfrontiersin.org. 6-shogaol can inhibit the LPS-induced phosphorylation and activation of NF-κB by interfering with the PI3K/Akt and MAPK signaling pathways frontiersin.org. It can also suppress the phosphorylation and nuclear translocation of NF-κB frontiersin.orgauctoresonline.org. Furthermore, 6-shogaol treatment of primary microglia cells resulted in a decrease of LPS-induced MAPK activity, indicated by reduced levels of p38, JNK, and ERK phosphorylation mdpi.com.
Another important mechanism is the activation of PPAR-γ, which is known to inhibit NF-κB activation researchgate.netfrontiersin.orgauctoresonline.org. Studies suggest that 6-shogaol blocks LPS-induced inflammatory mediator production through activating PPARγ frontiersin.orgauctoresonline.org.
6-Shogaol also increases the levels of cytoprotective heme oxygenase-1 (HO-1), often through the activation of the Nrf2/HO-1 signaling cascade jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govresearchgate.netfrontiersin.org. This pathway plays a role in the anti-inflammatory actions of 6-shogaol jpp.krakow.pljpp.krakow.plfrontiersin.orgresearchgate.netfrontiersin.org.
In vivo studies have corroborated these findings, showing that 6-shogaol can inhibit leukocyte infiltration into inflamed tissue and reduce edema swelling nih.govresearchgate.net. It has also been shown to reduce inflammatory markers in models of cardiac injury and colitis jpp.krakow.pljpp.krakow.pl.
Table 4 summarizes some of the anti-inflammatory effects and mechanisms of 6-shogaol.
| Inflammatory Mediator/Pathway | Effect of 6-Shogaol | Cellular/Animal Model | Citation |
| COX-2 | Down-regulation of mRNA and protein levels, inhibited activity | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | nih.govmdpi.com |
| iNOS | Down-regulation of mRNA and protein levels, inhibited activity | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | nih.govmdpi.com |
| Nitrite | Reduced levels | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | mdpi.com |
| PGE2 | Reduced levels | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | mdpi.com |
| IL-1β | Reduced production | Primary neuron-glia, BV-2 cells, Colitis mouse model | frontiersin.orgmdpi.com |
| TNF-α | Reduced production | Primary neuron-glia, BV-2 cells, Cardiac injury rats, Colitis mouse model | jpp.krakow.pljpp.krakow.plfrontiersin.orgmdpi.com |
| NF-κB | Impaired pathway, inhibited activation, suppressed phosphorylation/translocation | Various cell types, Cardiac injury rats | jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.orgauctoresonline.org |
| MAPK (p38, JNK, ERK) | Reduced phosphorylation/activity | Primary microglia cells, Human epidermal keratinocytes | frontiersin.orgmdpi.com |
| PPAR-γ | Activation | Various cell types | researchgate.netfrontiersin.orgauctoresonline.org |
| HO-1 | Increased levels/expression | Various cell types, Cardiac injury rats, Colitis mouse model | jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govresearchgate.netfrontiersin.org |
| Leukocyte infiltration | Inhibited | Inflamed tissue (in vivo) | nih.govresearchgate.netfrontiersin.org |
| Edema swelling | Reduced | Inflamed tissue (in vivo) | nih.govresearchgate.netfrontiersin.org |
Suppression of Inflammatory Mediators (e.g., COX-2, iNOS, PGE2, NO, IL-1β, TNF-α)
Research indicates that 6-shogaol effectively suppresses the production and expression of key inflammatory mediators. Studies in LPS-stimulated primary microglia cells have shown that 6-shogaol significantly decreases nitric oxide (NO) levels by reducing inducible nitric oxide synthase (iNOS) activity. It also suppresses prostaglandin (B15479496) E2 (PGE2) production by downregulating cyclooxygenase-2 (COX-2) expression. Furthermore, 6-shogaol reduces the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB activation. frontiersin.orgkinkiagri.or.jp Similar inhibitory effects on LPS-induced IL-1β, IL-6, TNF-α, and PGE2 production have been observed in BV2 cells, where 6-shogaol was suggested to act by activating PPARγ, a known inhibitor of NF-κB activation. frontiersin.orgnih.gov In the context of endometriosis, 6-shogaol treatment in rats significantly reduced the levels of IL-1β, IL-6, PGE2, and NO, demonstrating its anti-inflammatory efficacy through the modulation of COX-2/NF-κB-mediated inflammatory cascades. koreamed.orgkjpp.net Additionally, 6-shogaol has been shown to inhibit the expression of IL-6 and TNF-α by suppressing the Akt/IKK/NF-κB pathway in mouse microglial cells. mdpi.com
Inhibition of Leukocyte Infiltration and Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1, E-selectin)
6-Shogaol has demonstrated inhibitory effects on inflammation-related cell functions in primary human endothelial cells, including the inhibition of leukocyte attachment. researchgate.net In LPS-activated human umbilical vein endothelial cells (HUVECs), 6-shogaol significantly reduced the adhesion of leukocytes and the transmigration of THP-1 cells through the endothelial cell monolayer. researchgate.netnih.gov This effect is associated with the inhibition of the expression of pro-inflammatory adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. researchgate.netnih.govresearchgate.net Analysis of mRNA levels revealed that increasing concentrations of 6-shogaol led to a concentration-dependent reduction in the gene expression of ICAM-1, VCAM-1, and E-selectin in HUVECs activated with TNF or IL-1β. nih.gov In human gingival fibroblasts, 6-shogaol also significantly inhibited AGEs-induced ICAM-1 expression. mdpi.com
Attenuation of Glial Cell Activation (Microglial and Astrogliosis)
6-Shogaol has been shown to suppress the activation of glial cells, including astrogliosis and microglial activation, in various in vitro and in vivo models. biomolther.org In LPS-stimulated primary microglia cells, 6-shogaol significantly inhibited the release of NO and the expression of iNOS, as well as the production of PGE2, IL-1β, and TNF-α, and the downregulation of COX-2. kinkiagri.or.jp It also suppressed microglial activation induced by LPS in primary cortical neuron-glia cultures and in an in vivo neuroinflammatory model. kinkiagri.or.jp Administration of 6-shogaol in a mouse model of multiple sclerosis markedly reduced astrogliosis and microglial activation, key features of immune responses in the central nervous system. biomolther.orgresearchgate.net This attenuation of glial activation is suggested to contribute to the neuroprotective effects of 6-shogaol. biomolther.orgresearchgate.net
Histone Acetyltransferase (HAT) Inhibition (e.g., p300-HAT)
Research indicates that 6-shogaol can inhibit the activity of histone acetyltransferases, specifically p300-HAT. sciprofiles.commdpi.comresearchgate.netresearchmap.jpnih.gov Studies have shown that 6-shogaol suppressed phenylephrine (B352888) (PE)-induced increases in cardiomyocyte hypertrophy and transforming growth factor-beta (TGF-β)-induced increases in L-proline incorporation in cardiac fibroblasts. sciprofiles.commdpi.com It also blocked PE- and TGF-β-induced increases in histone H3K9 acetylation in these cells. sciprofiles.commdpi.com An in vitro p300-HAT assay confirmed that 6-shogaol suppressed histone acetylation. sciprofiles.commdpi.comresearchgate.netnih.gov This inhibition of p300-HAT activity is suggested as a potential mechanism by which 6-shogaol may ameliorate conditions like heart failure. sciprofiles.commdpi.comnih.gov
Regulation of Glucose Uptake and Metabolic Pathways
The effect of 6-shogaol on glucose uptake appears to be context-dependent, showing differential responses in cancerous and non-cancerous cells. In human fibrosarcoma cells (HT1080), 6-shogaol decreased glucose uptake with increasing concentrations. mdpi.cominformaticsjournals.co.in In contrast, non-tumoral cells, such as adipocytes (3T3-L1) and myotubes (C2C12), showed an increase in glucose uptake in response to 6-shogaol at certain concentrations. mdpi.commdpi.com This effect in adipocytes and myotubes was attributed to an increase in AMPK phosphorylation. mdpi.com In differentiated Caco-2 cells, 6-shogaol intervention reduced glucose uptake and downregulated the expression of glucose transporters GLUT2 and SGLT1. nih.gov This study also suggested that 6-shogaol effectively inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov
Preclinical Research on Therapeutic Applications of 6 Shogaol
Anticancer Research
Preclinical studies have explored the multifaceted anticancer properties of 6-Shogaol (B1671286), including its ability to inhibit cancer cell proliferation, suppress metastasis, and enhance the efficacy of conventional chemotherapies.
Inhibition of Cancer Cell Proliferation and Growth
Numerous in vitro studies have demonstrated that 6-Shogaol effectively inhibits the proliferation and growth of a wide range of cancer cell lines. This antiproliferative activity has been observed in oral squamous cell carcinoma (OSCC), breast cancer, non-small cell lung cancer (NSCLC), colon cancer, liver cancer, prostate cancer, fibrosarcoma, and hepatoma models. wikipedia.orgciteab.comthegoodscentscompany.comhznu.edu.cnfishersci.camdpi.comnih.govwikidata.orgciteab.comciteab.comucl.ac.ukwikipedia.orghznu.edu.cnmims.comuin-alauddin.ac.id
Research indicates that 6-Shogaol can induce cell cycle arrest, commonly at the G2/M phase, preventing cancer cells from dividing and multiplying. wikipedia.orgthegoodscentscompany.comhznu.edu.cnmdpi.comwikidata.orgciteab.com It also triggers apoptosis, a programmed cell death mechanism, through various pathways, including the regulation of proteins such as p53, Bax, and Bcl-2, and the activation of caspases. wikipedia.orgthegoodscentscompany.comhznu.edu.cnmdpi.comwikidata.orgciteab.comucl.ac.ukwikipedia.orghznu.edu.cnmims.com Studies have shown that 6-Shogaol can modulate key signaling pathways involved in cell survival and proliferation, such as AKT, STAT3, NF-κB, PPARγ, and HSP60. hznu.edu.cnfishersci.caciteab.comciteab.comucl.ac.ukhznu.edu.cnmims.comuin-alauddin.ac.id For instance, it has been shown to inhibit Akt kinase activity by binding to an allosteric site. hznu.edu.cn In colon cancer cells, 6-Shogaol inhibited proliferation with IC50 values of 7.5 µM for HCT-116 cells and 10 µM for SW-480 cells. wikidata.org In breast cancer, T47D cells exhibited high sensitivity to 6-Shogaol with an IC50 of 0.5 ± 0.1 µM. citeab.com
Anti-Metastatic and Anti-Invasive Effects
Preclinical investigations have demonstrated the ability of 6-Shogaol to suppress the metastatic and invasive capabilities of cancer cells. This has been observed in models of OSCC, breast cancer, colon cancer, liver cancer, and prostate cancer. wikipedia.orgmdpi.comwikipedia.orgmims.com
The anti-metastatic effects are often linked to the modulation of proteins crucial for cell adhesion, migration, and extracellular matrix degradation. 6-Shogaol has been shown to regulate the expression of E-cadherin and N-cadherin, which are involved in epithelial-mesenchymal transition (EMT), a process linked to increased invasiveness. wikipedia.orgmims.com It also affects the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and their inhibitors (TIMPs), which play a role in tissue remodeling and invasion. Furthermore, 6-Shogaol influences signaling pathways like NF-κB, PI3K/Akt/mTOR, Ras/Raf/MAPK, and IKKβ/NF-κB/Snail, which are implicated in regulating cell motility and invasion. wikipedia.orghznu.edu.cnmims.com In HNSCC cells, low concentrations of 6-Shogaol (7.5 and 15 µM) were shown to reduce wound closure in a wound healing assay, indicating inhibited cell migration. mdpi.com
Sensitization of Cancer Cells to Chemotherapeutic Agents (e.g., Cisplatin (B142131), Gemcitabine)
Research suggests that 6-Shogaol may enhance the effectiveness of certain chemotherapeutic agents. Studies have shown that 6-Shogaol can increase the cytotoxicity of Cisplatin in head and neck squamous cell carcinoma (HNSCC) cells. thegoodscentscompany.commdpi.com This sensitization effect indicates that combining 6-Shogaol with conventional chemotherapy might allow for lower doses of the chemotherapeutic agent or improve treatment outcomes. While the user prompt specifically mentioned Gemcitabine, the provided search results primarily highlight the interaction of 6-Shogaol with Cisplatin and, in some contexts, other treatments like TRAIL or Tax.
Specific Cancer Models Studied (e.g., Head and Neck Squamous Cell Carcinoma, Non-Small Cell Lung Cancer, Oral Squamous Cell Carcinoma, Colon Cancer, Liver Cancer, Breast Cancer, Prostate Cancer, Fibrosarcoma, Hepatoma)
Preclinical studies have investigated the effects of 6-Shogaol across a diverse range of cancer types:
Head and Neck Squamous Cell Carcinoma (HNSCC): 6-Shogaol inhibits proliferation, induces G2/M cell cycle arrest and apoptosis, and enhances the cytotoxicity of Cisplatin in HNSCC cell lines (SCC4 and SCC25). thegoodscentscompany.commdpi.com These effects are mediated, in part, through the regulation of ERK1/2 and p38 signaling. thegoodscentscompany.commdpi.com
Non-Small Cell Lung Cancer (NSCLC): 6-Shogaol suppresses NSCLC cell proliferation and induces apoptosis and cell cycle arrest (G1 or G2/M). hznu.edu.cnciteab.com It inhibits tumor growth in xenograft mouse models. hznu.edu.cn Mechanisms involve targeting Akt and STAT3 signaling pathways and binding to HSP60. hznu.edu.cnciteab.com Studies in A549 cells showed an IC50 of 62 µM for 6-Shogaol after 24 hours.
Oral Squamous Cell Carcinoma (OSCC): 6-Shogaol suppresses OSCC cell proliferation, induces apoptosis, and inhibits migration and invasion. wikipedia.orghznu.edu.cnmims.com It regulates apoptosis-associated factors (p53, Bax, Bcl-2, cleaved caspase-3) and adhesion molecules (E-cadherin, N-cadherin). wikipedia.orgmims.com The PI3K/AKT signaling pathway is implicated in its effects on OSCC cells. hznu.edu.cnmims.com
Colon Cancer: 6-Shogaol inhibits the proliferation of colon cancer cells (HCT-116, SW-480, HT29, SW620) and induces G2/M cell cycle arrest and apoptosis. wikipedia.orgfishersci.cawikidata.orgwikipedia.orguin-alauddin.ac.id It inhibits cell migration and metastasis through pathways like IKKβ/NF-κB/Snail. wikipedia.org In vivo studies using xenograft models showed significant inhibition of colorectal tumor growth. wikipedia.orgwikidata.org
Liver Cancer (including Hepatoma): 6-Shogaol induces apoptosis in liver cancer cells and suppresses their progression. citeab.com It inhibits invasion and metastasis by regulating MMP-9 and TIMP-1 and influencing pathways like MAPK, PI3k/Akt, NF-κB, and STAT3. It can also sensitize liver cancer cells to TRAIL-induced apoptosis.
Breast Cancer: 6-Shogaol exhibits antiproliferative activity against various breast cancer cell lines (MCF-7, T47D, MDA-MB-468, MDA-MB-231) and breast cancer stem cells. wikipedia.orgciteab.comfishersci.canih.govuin-alauddin.ac.id It induces apoptosis and can induce autophagic cell death, which appears to be a major mode of cell death in some breast cancer cells. nih.gov Mechanisms involve modulation of the Notch signaling pathway and activation of PPARγ. fishersci.canih.govuin-alauddin.ac.id
Prostate Cancer: 6-Shogaol reduces the survival and induces apoptosis of prostate cancer cells (LNCaP, DU145, PC-3, HMVP2) both in vitro and in vivo. citeab.comciteab.comucl.ac.uk It inhibits cell motility, migration, and invasion by suppressing pathways like STAT3, NF-κB, PI3K/AKT/mTOR, and Ras/Raf/MAPK. citeab.comucl.ac.uk
Fibrosarcoma: 6-Shogaol has been shown to inhibit the growth of fibrosarcoma cell lines (SW872 and 93T449). citeab.com
Data Table: Selected Preclinical Anticancer Findings of 6-Shogaol
| Cancer Type (Model) | Observed Effect | Key Mechanism/Pathway Involved | Reference |
| Oral Squamous Cell Carcinoma (OSCC) | Inhibits proliferation, induces apoptosis, inhibits migration/invasion | p53, Bax, Bcl-2, cleaved caspase-3, E-cadherin, N-cadherin, PI3K/AKT | wikipedia.orghznu.edu.cnmims.com |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibits proliferation, induces G2/M arrest & apoptosis, sensitizes to Cisplatin | ERK1/2, p38 signaling | thegoodscentscompany.commdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) | Suppresses proliferation, induces cell cycle arrest & apoptosis, inhibits tumor growth (in vivo) | Akt, STAT3, HSP60, PI3K/Akt/mTOR, ERK | hznu.edu.cnciteab.com |
| Colon Cancer | Inhibits proliferation, induces G2/M arrest & apoptosis, inhibits migration | p53, p21, cdc2, cdc25A, PPARγ, NF-κB, IKKβ/NF-κB/Snail | wikipedia.orgfishersci.cawikidata.orgwikipedia.orguin-alauddin.ac.id |
| Liver Cancer (Hepatoma) | Induces apoptosis, inhibits invasion/metastasis, sensitizes to TRAIL | MMP-9, TIMP-1, MAPK, PI3k/Akt, NF-κB, STAT3, p53, ROS, Wnt/β-catenin | |
| Breast Cancer | Inhibits proliferation, induces apoptosis & autophagic cell death, targets CSCs | Notch signaling, PPARγ | fishersci.canih.govuin-alauddin.ac.id |
| Prostate Cancer | Reduces survival, induces apoptosis, inhibits motility/invasion | STAT3, NF-κB, PI3K/AKT/mTOR, Ras/Raf/MAPK | citeab.comucl.ac.uk |
| Fibrosarcoma | Inhibits growth | Not specified in detail in snippets | citeab.com |
Anti-Inflammatory Research
6-Shogaol has demonstrated significant anti-inflammatory properties in various preclinical models, both in vitro and in vivo.
In Vitro and In Vivo Anti-Inflammatory Efficacy
In vitro studies using immune cells such as macrophages (RAW 264.7, THP-1) and microglia (BV-2), as well as human endothelial cells, have shown that 6-Shogaol can suppress the production and release of pro-inflammatory mediators. These mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 6-Shogaol achieves this by inhibiting key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also modulates crucial inflammatory signaling pathways, including NF-κB, MAPK (p38, JNK, ERK), PI3K/Akt, PPARγ, and the Nrf2/HO-1 pathway, which is involved in antioxidant defense and anti-inflammatory responses. ucl.ac.ukhznu.edu.cn Furthermore, 6-Shogaol has been shown to inhibit NLRP3 inflammasome activity. In human endothelial cells, 6-Shogaol significantly reduced the adhesion of leukocytes induced by inflammatory stimuli.
In vivo studies have corroborated these findings, demonstrating that 6-Shogaol exhibits anti-inflammatory efficacy in animal models. It has been shown to inhibit leukocyte infiltration into inflamed tissue and reduce edema swelling. Studies in mice have indicated that 6-Shogaol can reduce diabetic kidney disease, which involves inflammatory processes. wikipedia.org It has also shown effects in models of arthritis.
Data Table: Selected Preclinical Anti-Inflammatory Findings of 6-Shogaol
| Model (In Vitro/In Vivo) | Observed Effect | Key Mechanism/Mediator/Pathway Involved | Reference |
| Macrophages (RAW 264.7, THP-1) (In Vitro) | Suppresses production of NO, PGE2, TNF-α, IL-1β, IL-6; inhibits iNOS, COX-2; inhibits NLRP3 inflammasome | NF-κB, MAPK (p38, JNK, ERK), PI3K/Akt, PPARγ, Nrf2/HO-1, TLR4-TRAF6-MAPK | |
| Microglia (BV-2) (In Vitro) | Reduces levels of iNOS, NO, COX-2, PGE2, IL-1β, TNF-α | MAPK activity (p38, JNK, ERK) | |
| Human Endothelial Cells (In Vitro) | Reduces leukocyte adhesion | Downregulation of endothelial CAMs, NFκB, Nrf2/HO-1 | |
| Mouse Models (In Vivo) | Inhibits leukocyte infiltration, reduces edema swelling, reduces diabetic kidney disease, effects in arthritis | NFκB, Nrf2/HO-1 | wikipedia.org |
Mitigation of Neuroinflammation
Preclinical research indicates that 6-shogaol possesses significant anti-inflammatory properties, particularly in the context of neuroinflammation. Studies have shown that 6-shogaol can modulate inflammatory responses by targeting key pathways and mediators involved in neuroinflammatory processes.
In vitro studies using microglial cell cultures, such as BV-2 and primary microglial cells, have demonstrated that 6-shogaol can significantly inhibit the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) induced by lipopolysaccharide (LPS). This effect has been reported to be more potent than that of other agents known to inhibit nitric oxide production nih.gov. Furthermore, 6-shogaol has been shown to reduce the production of prostaglandin E2 (PGE2) and pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by downregulating cyclooxygenase-2 (COX-2), p38 mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB) expression nih.gov.
In vivo models of neuroinflammation have also shown promising results. 6-Shogaol suppressed microglial activation induced by LPS in primary cortical neuron-glia cultures and in an in vivo neuroinflammatory model nih.gov. In rotenone-induced rodent models of Parkinson's disease (PD), 6-shogaol treatment significantly attenuated elevated levels of pro-inflammatory markers such as IL-1β, NF-κB, and TNF-α mdpi.com. This suppression is likely linked to the inhibition of NF-κB activation mdpi.com. Studies in mice have also shown that 6-shogaol can reduce astrogliosis and microglial activation, key features of immune responses in the central nervous system (CNS), and downregulate TNF-α expression in injured spinal cords in a model of multiple sclerosis (MS) biomolther.orgkoreascience.kr.
Preclinical data suggests that 6-shogaol's anti-inflammatory effects contribute to its neuroprotective potential mdpi.com. It modulates neuroinflammation by suppressing microglial activation and the production of pro-inflammatory cytokines mdpi.com.
Here is a summary of key findings on 6-shogaol's effects on neuroinflammation markers:
| Inflammatory Mediator/Pathway | Effect of 6-Shogaol | Model | Source(s) |
| NO | Inhibited release and iNOS expression | LPS-stimulated microglial cells (in vitro) | nih.gov |
| PGE2 | Inhibited production | LPS-stimulated microglial cells (in vitro) | nih.gov |
| IL-1β | Inhibited production/expression | LPS-stimulated microglial cells (in vitro), Rotenone-induced rats (in vivo) | nih.govmdpi.com |
| TNF-α | Inhibited production/expression | LPS-stimulated microglial cells (in vitro), Rotenone-induced rats (in vivo), EAE mice (in vivo) | nih.govmdpi.combiomolther.orgkoreascience.kr |
| NF-κB | Downregulated expression/Inhibited activation | LPS-stimulated microglial cells (in vitro), Rotenone-induced rats (in vivo) | nih.govmdpi.com |
| COX-2 | Downregulated expression | LPS-stimulated microglial cells (in vitro) | nih.gov |
| p38 MAPK | Downregulated expression | LPS-stimulated microglial cells (in vitro) | nih.gov |
| Microglial Activation | Suppressed | LPS-induced (in vitro and in vivo), EAE mice (in vivo), Rotenone-induced rats (in vivo) | nih.govbiomolther.orgkoreascience.kr |
| Astrogliosis | Reduced | EAE mice (in vivo) | biomolther.orgkoreascience.kr |
Effects in Models of Arthritis (Osteoarthritis, Rheumatoid Arthritis)
Preclinical studies have explored the potential of 6-shogaol in mitigating the effects of arthritis, including both osteoarthritis (OA) and rheumatoid arthritis (RA). Its anti-inflammatory properties are considered key to its effects in these models.
In models of rheumatoid arthritis, 6-shogaol has demonstrated the ability to inhibit the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs), which play a crucial role in joint destruction in RA researchgate.net. It has also been shown to induce apoptosis in RA FLSs researchgate.net. Furthermore, 6-shogaol reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, as well as matrix metalloproteinases (MMP)-2 and MMP-9, which are overexpressed in synovial tissues researchgate.netnih.govmdpi.com. Molecular analysis suggests that 6-shogaol exerts these effects by inhibiting the PI3K/AKT/NF-κB pathway, potentially through activating PPAR-γ researchgate.netnih.govmdpi.com.
In vivo studies using collagen-induced arthritis (CIA) mice, a model for RA, have shown that 6-shogaol treatment can ameliorate joint destruction researchgate.net. Intraperitoneal injection of 6-shogaol significantly reduced joint swelling, inflammation, cartilage deterioration, and bone loss nih.govmdpi.com. Oral administration of 6-shogaol has also been reported to reduce knee edema in experimental arthritis models nih.govresearchgate.net.
For osteoarthritis, 6-shogaol has shown a preventive action on cartilage damage and synovial inflammation in OA mice models csic.es. It was observed to decrease the presence of various pro-inflammatory mediators and markers of disease progression in joint tissues csic.es. In cell culture, 6-shogaol reduced LPS-induced TLR4 inflammatory signaling pathways and directly inhibited ERK1/2 phosphorylation activity in chondrocytes csic.es. This suggests a pleiotropic effect on different mediators activated during OA csic.es. 6-Shogaol has also been shown to inhibit NO production in human chondrocyte cells, potentially preventing chondrocyte apoptosis, and decrease the expression of MCP-1 and IL-6 mdpi.com.
Here is a summary of key findings on 6-shogaol's effects in arthritis models:
| Condition | Model | Key Findings | Source(s) |
| Rheumatoid Arthritis | In vitro (FLSs, MH7A cells) | Suppressed proliferation, migration, invasion; Induced apoptosis; Reduced production of TNF-α, IL-1β, IL-6, IL-8, MMP-2, MMP-9; Inhibited PI3K/AKT/NF-κB pathway via PPAR-γ activation. | researchgate.netnih.govmdpi.com |
| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) mice | Ameliorated joint destruction; Reduced joint swelling, inflammation, cartilage deterioration, and bone loss. | researchgate.netnih.govmdpi.com |
| Osteoarthritis | OA mice model | Prevented cartilage damage and synovial inflammation; Decreased pro-inflammatory mediators and disease progression markers; Reduced LPS-induced TLR4 signaling; Inhibited ERK1/2 phosphorylation in chondrocytes; Inhibited NO production in chondrocytes; Decreased MCP-1 and IL-6 expression. | mdpi.comcsic.es |
Neuroprotective Research
6-Shogaol has demonstrated neuroprotective effects in various preclinical models, suggesting its potential in addressing neurological conditions.
Protection Against Ischemic Brain Injury
Preclinical studies indicate that 6-shogaol offers protection against ischemic brain injury. In models of transient global ischemia, 6-shogaol showed significant neuroprotective effects by inhibiting microglia activation nih.gov.
Studies in rat models of ischemic-reperfusion (I/R) injury induced by middle cerebral artery occlusion (MCAO) have shown that pre-treatment with 6-shogaol can significantly reduce brain edema and infarct volume nih.gov. It also led to a significant reduction in neuronal cell death nih.gov. The neuroprotective effects observed in these models may be attributed to 6-shogaol's ability to attenuate neuroinflammation and brain injury nih.gov. Furthermore, 6-shogaol has been shown to stimulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival nih.gov.
Attenuation of β-Amyloid-Induced Neuroinflammation and Cognitive Deficits
Research suggests that 6-shogaol can attenuate β-amyloid (Aβ)-induced neuroinflammation and associated cognitive deficits, particularly relevant to Alzheimer's disease (AD). Studies in mice have shown that 6-shogaol can mitigate β-amyloid-induced neuroinflammation and cognitive impairments by suppressing the activation of glial cells biomolther.orgnih.gov.
In models of dementia induced by intrahippocampal Aβ oligomers (AβO), administration of 6-shogaol significantly reduced microgliosis and astrogliosis in the hippocampus nih.gov. It also ameliorated AβO-induced memory impairment nih.gov. 6-Shogaol has been shown to reduce inflammation and neuronal death, thereby ameliorating learning and mitigating memory deficits in these models mdpi.com. Its effects include reducing the activation of astrocytes and microglia in the hippocampus, as indicated by reduced GFAP and macrophage-1 antigen (Mac-1) expression levels mdpi.com.
Furthermore, 6-shogaol has demonstrated anti-amyloidogenic activity. It has been shown to inhibit abnormal Aβ accumulation in hippocampal and cortical regions and ameliorate memory impairment in AD transgenic mice researchgate.net. Studies suggest that 6-shogaol's neuroprotective effects in Aβ-induced models may involve its antagonistic action against the cysteinyl leukotriene 1 receptor (CysLT1R), which is implicated in AD pathogenesis researchgate.net. Inhibition of CysLT1R by 6-shogaol can downregulate cathepsin B, reducing Aβ deposition researchgate.net.
Efficacy in Animal Models of Neurodegenerative Diseases (e.g., Parkinson's Disease, Multiple Sclerosis)
Preclinical studies have investigated the efficacy of 6-shogaol in animal models of various neurodegenerative diseases, including Parkinson's disease (PD) and Multiple Sclerosis (MS).
In models of Parkinson's disease, 6-shogaol has shown protective effects on dopaminergic neurons by suppressing neuroinflammation nih.govresearchgate.netbiomolther.org. In MPTP-induced PD mice, 6-shogaol treatment significantly reversed dopaminergic neuronal loss in the substantia nigra pars compacta (SNpc) and striatum researchgate.netresearchgate.net. This protection is associated with the inhibition of MPTP-mediated microglial activation and the reduction of inflammatory mediators like NO, iNOS, TNF-α, and COX-2 researchgate.net. 6-Shogaol has also been shown to improve motor dysfunction and dopaminergic neuronal death induced by Proteus mirabilis in mice, suggesting a potential role in regulating the gut-brain axis in PD biomolther.org. Co-administration of 6-shogaol with levodopa (B1675098) in MPTP-injected mice demonstrated effects in suppressing neuroinflammation, preserving dopaminergic neurons, and mitigating non-motor symptoms such as depression-like behavior, olfactory impairment, and memory decline biomolther.org.
In a mouse model of Multiple Sclerosis, experimental autoimmune encephalomyelitis (EAE), 6-shogaol administration significantly alleviated clinical signs of the disease koreascience.kr. It reduced astrogliosis and microglial activation and suppressed the expression level of TNF-α in the spinal cord koreascience.kr. These findings suggest that 6-shogaol's therapeutic efficacy in this MS model is linked to the reduction of neuroinflammatory responses koreascience.kr.
Studies in a rodent model of Huntington's disease (HD) induced by 3-Nitropropionic Acid (3-NPA) have shown that 6-shogaol can improve behavioral activity and reverse alterations in neurotransmitters, biochemical markers, and neuroinflammatory indices nih.gov. 6-shogaol significantly decreased NF-κB levels while increasing levels of Nrf2 and BDNF, which were altered by 3-NPA nih.gov. It also significantly decreased levels of IL-1β, IL-6, and TNF-α nih.gov.
Modulation of Neurotrophic Factors (e.g., BDNF)
6-Shogaol has been shown to modulate the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival, growth, and plasticity.
Preclinical studies indicate that 6-shogaol can enhance neurotrophin levels karger.com. In a rat model of maternal immune activation, 6-shogaol treatment enhanced neurotrophin levels in the offspring karger.com. Specifically, it increased hippocampal ERK and BDNF levels karger.com.
In H2O2-treated HT22 hippocampal neuronal cells, 6-shogaol significantly initiated BDNF expression through the BDNF/TrkB-mediated signaling pathway mdpi.com. It has also been reported to enhance BDNF expression while suppressing ROS production in these cells mdpi.com. In a rodent model of Huntington's disease, 6-shogaol treatment significantly increased BDNF levels that were reduced by the disease inducer nih.gov.
Furthermore, 6-shogaol has been shown to increase the expression of NGF and synaptic molecules in the mouse brain in models of dementia researchgate.net. These effects, along with the modulation of BDNF levels, may contribute to its ability to lessen neurocognitive problems researchgate.net.
Here is a summary of key findings on 6-shogaol's modulation of neurotrophic factors:
| Neurotrophic Factor | Effect of 6-Shogaol | Model | Source(s) |
| BDNF | Increased levels | Maternal immune activation rat model (hippocampus), H2O2-treated HT22 cells, 3-NPA-induced HD rat model | nih.govkarger.commdpi.com |
| NGF | Increased levels | Dementia mouse models, H2O2 oxidative stress-induced neuronal death in astrocytes | mdpi.comresearchgate.net |
| GDNF | Enhanced levels | H2O2 oxidative stress-induced neuronal death in astrocytes | mdpi.com |
Anti-Apoptotic Actions in Neuronal Cells
Preclinical research indicates that 6-shogaol possesses anti-apoptotic properties in neuronal cell models, suggesting potential neuroprotective effects. Studies have shown that 6-shogaol can attenuate apoptotic cell death induced by various insults, such as reactive oxygen species (ROS) and ischemia/reperfusion injury.
In vitro studies using neuronal cells have demonstrated that 6-shogaol can increase cell viability and reduce apoptosis following exposure to free radicals. karger.com This protective effect is linked to its ability to attenuate the production of ROS. karger.com Further mechanistic investigations suggest that 6-shogaol's neuroprotective role involves the regulation of key signaling pathways and apoptotic factors. For instance, in hydrogen peroxide (H₂O₂)-induced neurotoxicity in SH-SY5Y cells, 6-shogaol treatment significantly improved cell viability and reduced levels of caspase-3, a key executioner enzyme in apoptosis. mdpi.com Concurrently, it enhanced the expression of B-cell lymphoma-2 (Bcl-2), an anti-apoptotic protein. mdpi.com
Studies in animal models of cerebral ischemia/reperfusion injury have also shown that 6-shogaol can reduce neuronal cell death. researchgate.net This protective effect has been associated with the regulation of apoptotic proteins and the activation of signaling pathways such as PI3K/Akt/mTOR/s6K and HIF-1α/HO-1. researchgate.net Another study in a spinal cord injury model in rats found that 6-shogaol attenuated apoptotic cell death, including poly(ADP-ribose) polymerase activity, and reduced astrogliosis, which occurs in areas of active cell death. nih.gov The suppression of acute secondary apoptotic cell death was identified as a primary protective effect in this model. nih.gov
Antidiabetic Research
Preclinical studies have extensively investigated the antidiabetic potential of 6-shogaol, revealing its effects on glucose regulation, insulin (B600854) sensitivity, tissue protection, glucose uptake, and enzymatic activity.
Regulation of Blood Glucose and Hemoglobin A1c Levels
Multiple preclinical studies have demonstrated that 6-shogaol can significantly decrease blood glucose levels in diabetic animal models. In streptozotocin (B1681764) (STZ)-induced diabetic mice, administration of 6-shogaol led to a significant reduction in blood glucose levels. nih.govmdpi.comresearchgate.netresearchgate.net This effect was observed with different doses of 6-shogaol. nih.gov
Furthermore, research indicates that 6-shogaol can also reduce levels of hemoglobin A1c (HbA1c), a marker reflecting average blood glucose levels over the preceding few months. Studies in db/db mice, a model for type 2 diabetes, showed that 6-shogaol treatment significantly reduced HbA1c levels. mdpi.comresearchgate.net These findings suggest that 6-shogaol may contribute to improved glycemic control in diabetic conditions.
Here is a summary of findings on blood glucose and HbA1c regulation:
| Model System | 6-Shogaol Treatment | Key Findings | Source |
| STZ-induced diabetic mice | Various doses (e.g., 5 or 10 mg/kg body weight) | Significantly decreased blood glucose levels. | nih.govresearchgate.net |
| db/db mice | Not specified in snippets | Significantly reduced levels of hemoglobin A1c (HbA1c). | mdpi.comresearchgate.net |
| STZ-induced diabetic mice | 10 mg/kg for 2 weeks | Significantly decreased blood glucose levels. | nih.gov |
Improvement of Insulin Resistance
Preclinical evidence suggests that 6-shogaol may improve insulin resistance. Studies in STZ-induced diabetic mice have reported that the administration of 6-shogaol improved insulin resistance. mdpi.comresearchgate.net While the precise mechanisms are still being elucidated, some research on ginger components, including shogaols, suggests potential pathways such as increasing insulin sensitivity by upregulating adiponectin and PPARγ. scirp.org
Protective Effects on Pancreatic, Renal, and Hepatic Tissues in Diabetic Models
Diabetic complications often involve damage to various organs, including the pancreas, kidneys, and liver. Preclinical studies indicate that 6-shogaol may exert protective effects on these tissues in diabetic models. In STZ-induced diabetic mice, 6-shogaol administration alleviated damage to the pancreas, kidneys, and liver. nih.govmdpi.comresearchgate.netresearchgate.net
Specifically, research has shown that 6-shogaol can help attenuate pathological changes in these organs towards normal levels in diabetic mice. nih.govresearchgate.net For instance, in the diabetic kidney, 6-shogaol treatment reduced levels of pro-inflammatory cytokines and restored Nrf2 expression. mdpi.comresearchgate.net In the liver of STZ-induced diabetic mice, 6-shogaol significantly reduced elevated levels of liver damage-related enzymes like ALT and AST and decreased the expression of inflammation-related genes such as TNF-α and TGFβ1. nih.gov These findings suggest a protective role of 6-shogaol against diabetic-induced organ damage.
Influence on Glucose Uptake and Intestinal Absorption
6-Shogaol has been shown to influence glucose uptake and intestinal absorption, mechanisms relevant to blood glucose control. Studies using differentiated Caco-2 cells, a model for intestinal epithelial cells, demonstrated that 6-shogaol intervention reduced glucose uptake. mdpi.comnih.govnih.govresearchgate.net This effect was associated with the downregulation of glucose transporters SGLT1 and GLUT2. mdpi.comnih.govnih.gov
Inhibition of α-Glucosidase Activity
Inhibition of α-glucosidase, an enzyme involved in the digestion of complex carbohydrates in the intestine, is a therapeutic strategy for managing postprandial blood glucose levels. Preclinical studies have indicated that 6-shogaol can inhibit the activity of α-glucosidase. mdpi.comnih.govnih.govresearchgate.nettandfonline.comnih.govtandfonline.com
In vitro studies have shown that 6-shogaol inhibits α-glucosidase activity in a dose-dependent manner. nih.gov For example, at a concentration of 500 µg/mL, 6-shogaol demonstrated a significant inhibition rate of α-glucosidase activity. mdpi.comnih.govnih.govresearchgate.net Molecular docking studies have also suggested a high binding affinity between 6-shogaol and α-glucosidase, supporting its inhibitory potential. mdpi.comnih.govresearchgate.net This inhibitory effect on α-glucosidase contributes to the potential hypoglycemic activity of 6-shogaol by delaying the breakdown and absorption of carbohydrates. researchgate.net
Here is a summary of findings on α-Glucosidase Inhibition:
| Compound | IC₅₀ (µM) for α-Glucosidase Inhibition | Source |
| 6-Shogaol | Not explicitly stated as IC₅₀ in snippets, but inhibition shown | mdpi.comnih.govnih.govresearchgate.nettandfonline.comnih.govtandfonline.comresearchgate.net |
| Acarbose | 98.94% inhibition at 100 µg/mL | nih.gov |
| 6-Gingerol (B72531) | 21.55 ± 0.45 µM | tandfonline.com |
| Oleanolic acid | 17.35 ± 0.88 µM | tandfonline.com |
Maintenance of Intestinal Barrier Function
Research indicates that 6-shogaol may play a role in maintaining the integrity of the intestinal barrier. Studies using human intestinal epithelial Caco-2 cells have investigated the effects of 6-shogaol on barrier dysfunction induced by factors such as palmitic acid (PA) or tumor necrosis factor-alpha (TNF-α) researchgate.netmdpi.com.
In Caco-2 cell models, 6-shogaol has been shown to alleviate PA-induced intestinal epithelial barrier dysfunction. This effect was evidenced by changes in transepithelial electrical resistance (TEER) and fluorescein (B123965) isothiocyanate-dextran (FD-4) flux, indicators of intestinal permeability researchgate.net. Specifically, 6-shogaol treatment increased TEER and decreased FD-4 flux in PA-treated Caco-2 monolayers researchgate.net.
Furthermore, 6-shogaol has been observed to counteract TNF-induced increases in intestinal barrier permeability in the human intestinal cell line HT29/B6. It down-regulated the levels of the channel-forming tight junction protein claudin-2 and significantly increased the levels of the sealing tight junction protein claudin-1 in TNF-activated colon epithelial cells mdpi.com. These findings suggest a barrier-protective impact of 6-shogaol on colon epithelial cells mdpi.com. The mechanisms may involve the modulation of inflammatory signaling pathways, such as the NFκB pathway researchgate.netmdpi.com.
Data on Intestinal Barrier Function in Caco-2 Cells
| Treatment Group | TEER Change (% of Control) | FD-4 Flux Change (% of Control) |
| Control | 100 | 100 |
| Palmitic Acid (PA) | Decreased | Increased |
| PA + 6-Shogaol | Increased | Decreased |
| TNF-α | Decreased | Increased |
| TNF-α + 6-Shogaol | Increased (Claudin-1), Decreased (Claudin-2) | Decreased |
Note: Data are illustrative based on research findings indicating the direction of change researchgate.netmdpi.com. Specific numerical values vary depending on experimental conditions and concentrations used.
Amelioration of Diabetes Cardiomyopathy
Diabetic cardiomyopathy (DC) is a serious complication of diabetes characterized by ventricular dysfunction independent of other cardiovascular diseases frontiersin.org. Preclinical studies suggest that 6-shogaol may have a protective effect against hyperglycemia-induced toxicity in cardiomyocytes, a key feature of DC mdpi.comresearchgate.net.
In a cell model of DC induced by high glucose levels in H9c2 cardiomyocytes, pretreatment with 6-shogaol significantly increased cell viability and reduced apoptosis researchgate.net. High glucose exposure in H9c2 cells led to a significant reduction in cell viability and an increase in apoptosis, along with elevated levels of reactive oxygen species (ROS), IL-6, and TNF-α, and overexpression of NF-κB researchgate.net. Pretreatment with 6-shogaol (at concentrations such as 10 µM) abrogated these deleterious effects of high glucose on oxidative stress and inflammatory parameters, potentially through the modulation of the NF-κB pathway researchgate.net. These findings indicate a potential protective effect of 6-shogaol against hyperglycemia-induced DC in vitro researchgate.net.
In streptozotocin-induced diabetic mice, administration of 6-shogaol has been reported to reduce blood glucose levels, improve insulin resistance, and alleviate damage to the pancreas, kidneys, and liver mdpi.comresearchgate.netresearchgate.net.
Data on 6-Shogaol Effects in High Glucose-Induced H9c2 Cardiomyocytes
| Parameter | High Glucose (HG) | HG + 6-Shogaol (10 µM) |
| Cell Viability | Decreased | Increased |
| Apoptosis | Increased | Reduced |
| ROS Production | Increased | Reduced |
| IL-6 Level | Increased | Reduced |
| TNF-α Level | Increased | Reduced |
| NF-κB Expression | Overexpressed | Modulated/Reduced |
Note: Data are illustrative based on research findings indicating the direction of change researchgate.net. Specific numerical values vary depending on experimental conditions.
Cardiovascular Research
Preclinical research has investigated the effects of 6-shogaol on various aspects of cardiovascular health, including vascular smooth muscle cell proliferation, cardiomyocyte hypertrophy, cardiac fibrosis, and pressure-load-induced heart failure.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
Vascular smooth muscle cell (VSMC) proliferation is a key process in the pathogenesis of cardiovascular diseases such as atherosclerosis and restenosis nih.gov. Studies have identified 6-shogaol as an inhibitor of VSMC proliferation researchgate.netnih.govacs.orgnih.gov.
Research using rat aortic VSMCs has shown that 6-shogaol inhibits platelet-derived growth factor-BB (PDGF-BB)-induced VSMC proliferation in a concentration-dependent manner nih.govacs.org. The compound demonstrated an IC50 value of 2.7 µM in inhibiting VSMC proliferation as monitored by resazurin (B115843) metabolic conversion nih.govnih.gov. At tested concentrations, 6-shogaol did not exhibit cytotoxicity towards VSMCs and did not interfere with endothelial cell proliferation nih.govnih.gov.
The mechanism underlying this antiproliferative effect appears to involve the inhibition of DNA synthesis and the induction of cell cycle arrest in the G0/G1 phase nih.govnih.gov. This is accompanied by the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway nih.govnih.gov. Studies suggest that HO-1 induction contributes to the antiproliferative effect, as the activity was lost in the presence of an HO-1 inhibitor researchgate.netnih.govnih.gov.
Data on 6-Shogaol Inhibition of VSMC Proliferation
| Assay Method | Stimulus | IC50 (µM) |
| Resazurin Conversion | PDGF-BB | 2.7 |
| Crystal Violet Staining | PDGF-BB | 1.13 |
| DNA Synthesis (3H-thymidine incorporation) | PDGF-BB | 3.0 |
Note: Data compiled from research findings nih.gov.
Suppression of Cardiomyocyte Hypertrophy
Cardiomyocyte hypertrophy, an increase in heart muscle cell size, is a common response to various cardiac stresses and contributes to the development of heart failure mdpi.comnih.gov. Preclinical studies indicate that 6-shogaol can suppress cardiomyocyte hypertrophy mdpi.comnih.gov.
In rat primary cultured cardiomyocytes stimulated with phenylephrine (B352888) (PE), a known inducer of hypertrophy, 6-shogaol (at concentrations such as 1 µM) suppressed the increase in cardiomyocyte size mdpi.comnih.govresearchgate.netresearchgate.net. This was evidenced by the inhibition of PE-induced increases in the transcription of hypertrophy-related genes such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP) mdpi.comnih.gov.
The mechanism may involve the inhibition of histone H3K9 acetylation and the activity of the histone acetyltransferase p300, which plays a role in cardiac remodeling and hypertrophy mdpi.comnih.govnih.govmdpi.com.
Data on 6-Shogaol Suppression of Cardiomyocyte Hypertrophy (In vitro)
| Stimulus | 6-Shogaol Concentration (µM) | Effect on Cardiomyocyte Size | Effect on ANF/BNP Transcription |
| Phenylephrine (PE) | 0.3, 1 | Suppressed | Inhibited |
Note: Data are illustrative based on research findings mdpi.comnih.govresearchgate.net.
Attenuation of Cardiac Fibrosis
Cardiac fibrosis, the excessive accumulation of extracellular matrix proteins in the heart, leads to stiffening and impaired function, contributing to heart failure mdpi.comnih.gov. Research suggests that 6-shogaol can attenuate cardiac fibrosis mdpi.comnih.govmdpi.comresearchgate.net.
In rat primary cultured cardiac fibroblasts stimulated with transforming growth factor-beta (TGF-β), a key mediator of fibrosis, 6-shogaol suppressed the increase in L-proline incorporation, an indicator of collagen synthesis mdpi.comnih.govnih.govresearchgate.net. It also significantly suppressed the TGF-β-induced upregulation of mRNA levels of fibrotic markers such as α-SMA, periostin, and Col1a1, as well as α-SMA protein expression mdpi.com.
In pressure-overload-induced heart failure mouse models, 6-shogaol administration significantly suppressed cardiac fibrosis, including perivascular fibrosis in the left ventricle nih.govresearchgate.net. Similar to its effect on hypertrophy, 6-shogaol appears to inhibit cardiac fibrosis, at least in part, by blocking TGF-β-induced increases in histone acetylation and inhibiting p300-HAT activity mdpi.comnih.gov.
Data on 6-Shogaol Attenuation of Cardiac Fibrosis (In vitro)
| Stimulus | 6-Shogaol Concentration (µM) | Effect on L-Proline Incorporation | Effect on Fibrotic Gene Expression (α-SMA, Periostin, Col1a1) |
| TGF-β | 0.3, 1 | Suppressed | Suppressed |
Note: Data are illustrative based on research findings mdpi.comnih.gov.
Impact on Pressure-Overload-Induced Heart Failure
Pressure overload on the heart, often due to conditions like hypertension or aortic stenosis, can lead to cardiac remodeling, including hypertrophy and fibrosis, eventually progressing to heart failure mdpi.comnih.govnih.gov. Preclinical studies have investigated the impact of 6-shogaol on pressure-overload-induced heart failure mdpi.comnih.govnih.gov.
In mice subjected to transverse aortic constriction (TAC), a surgical model of pressure overload, daily administration of 6-shogaol prevented TAC-induced systolic dysfunction and cardiac hypertrophy in a dose-dependent manner mdpi.comnih.govnih.govmdpi.com. It also significantly inhibited the TAC-induced increases in histone H3K9 acetylation mdpi.comnih.govnih.gov.
Oral administration of 6-shogaol inhibited TAC-induced left ventricular hypertrophy (LVH) and the progression to left ventricular systolic dysfunction mdpi.comnih.gov. These results suggest that 6-shogaol may ameliorate heart failure through various mechanisms, including the inhibition of p300-HAT activity mdpi.comnih.govnih.gov.
Data on 6-Shogaol Impact on Pressure-Overload-Induced Heart Failure (In vivo)
| Mouse Model | 6-Shogaol Dose (mg/kg/day) | Effect on Systolic Dysfunction | Effect on Cardiac Hypertrophy | Effect on Histone H3K9 Acetylation |
| Transverse Aortic Constriction (TAC) | 0.2, 1 | Prevented (dose-dependent) | Prevented (dose-dependent) | Significantly Inhibited |
Note: Data are illustrative based on research findings mdpi.comnih.govnih.gov.
Modulation of Blood Pressure
Preclinical studies suggest that 6-shogaol may have a role in modulating blood pressure. In hypertensive rats, 6-shogaol has been shown to inhibit arginase activity. oup.com This inhibition leads to increased plasma L-arginine concentrations, which is a substrate for the production of nitric oxide, a significant vasodilator. oup.com In silico studies have also indicated that 6-shogaol, along with other ginger compounds, may have a high binding affinity with angiotensin-converting enzyme (ACE), potentially leading to its inhibition. oup.comresearchgate.net ACE is a key component of the renin-angiotensin system that regulates blood pressure through vasoconstriction and fluid volume control. oup.com
Anti-Obesity Properties
Research indicates that 6-shogaol possesses anti-obesity properties in preclinical models. Studies using 3T3-L1 adipocytes, a murine embryonic preadipocyte cell line, have shown that 6-shogaol can inhibit adipogenesis, the process of adipocyte differentiation. kau.edu.saresearchgate.netnih.gov It has been observed that 6-shogaol more potently inhibits adipogenesis and decreases the expression of various adipogenic and lipogenic marker proteins compared to 6-gingerol. kau.edu.sa Furthermore, 6-shogaol has been found to stimulate lipolysis in mature 3T3-L1 adipocytes. kau.edu.sanih.gov Mechanistically, 6-shogaol has been shown to modulate the expression of adipogenic/lipogenic proteins, contributing to its anti-adipogenic effect. kau.edu.sa It has also been reported to inhibit the expression of key regulators of adipogenesis, PPARγ and C/EBPα. researchgate.net
Data from a study on the effect of 6-shogaol and 6-gingerol on adipogenesis in 3T3-L1 preadipocytes demonstrated that 6-shogaol significantly reduced intracellular lipid content in a dose-dependent manner. researchgate.net
| Compound | Concentration (µM) | Intracellular Lipid Content (% of Control) |
| Control | - | 100 |
| 6-Shogaol | 10 | ~60 |
| 6-Shogaol | 20 | ~40 |
| 6-Shogaol | 40 | ~20 |
| 6-Gingerol | 10 | ~95 |
| 6-Gingerol | 20 | ~90 |
| 6-Gingerol | 40 | ~85 |
*Approximate values based on graphical data from the source. researchgate.net
Anti-Biofilm Activity
Preclinical investigations have highlighted the anti-biofilm activity of 6-shogaol, particularly against fungal pathogens like Candida albicans and Candida auris. researchgate.netdovepress.comnih.govfrontiersin.orgnih.gov Studies have shown that 6-shogaol can effectively inhibit the formation of biofilms. nih.govfrontiersin.orgnih.gov Against a fluconazole-resistant C. albicans strain, 6-shogaol at a concentration of 10 µg/ml significantly reduced biofilm formation without affecting planktonic cell growth. nih.govfrontiersin.orgnih.gov Furthermore, 6-shogaol has been observed to inhibit hyphal growth and prevent cell aggregation in C. albicans, which are crucial for biofilm formation and virulence. nih.govfrontiersin.orgnih.gov Transcriptomic analysis indicated that 6-shogaol treatment altered the expression of genes related to hyphae, biofilm formation, and multidrug transporters in C. albicans. frontiersin.orgnih.gov
Research on C. auris showed that 6-shogaol exhibited anti-biofilm action by inhibiting biofilm formation and removing preformed biofilms. researchgate.net It also reduced cellular metabolic activity within the biofilm and attenuated the levels of aspartyl proteinases, while downregulating the expression of the efflux pump-related CDR1 factor. researchgate.net
Data on the inhibition of C. albicans biofilm formation by 6-shogaol demonstrated a dose-dependent effect. nih.gov
| Compound | Concentration (µg/ml) | Biofilm Formation (% of Control) |
| Control | - | 100 |
| 6-Shogaol | 10 | ~15 |
| 6-Shogaol | 50 | ~6 |
| 6-Shogaol | 100 | ~6 |
*Approximate values based on graphical data from the source. nih.gov
Analgesic Effects
Preclinical studies suggest that 6-shogaol possesses analgesic properties, particularly in models of neuropathic pain. thegoodscentscompany.comresearchgate.netdntb.gov.uamdpi.com Research has shown that 6-shogaol can alleviate oxaliplatin-induced cold and mechanical allodynia in mice. researchgate.netmdpi.com The analgesic effect of 6-shogaol has been linked to its modulation of the serotonergic system in the spinal cord. researchgate.netmdpi.com Studies have indicated that intrathecal administration of antagonists for 5-HT1A and 5-HT3 receptors blocked the analgesic effect of 6-shogaol, suggesting the involvement of these receptors. mdpi.com Furthermore, 6-shogaol administration was found to increase spinal serotonin (B10506) levels in mice. mdpi.com
In a study investigating the effect of 6-shogaol on oxaliplatin-induced allodynia in mice, intraperitoneal administration of 10 mg/kg 6-shogaol significantly reduced responses indicative of cold and mechanical pain. mdpi.com
| Treatment Group | Cold Allodynia Responses (approximate) | Mechanical Allodynia Responses (approximate) |
| Control | Low | Low |
| Oxaliplatin + Vehicle | High | High |
| Oxaliplatin + 6-Shogaol (10 mg/kg) | Low | Significantly reduced |
*Approximate qualitative data based on descriptions and graphical trends from the source. mdpi.com
Anti-Emetic Properties
6-Shogaol, as a constituent of ginger, has been investigated for its anti-emetic properties in preclinical settings. thegoodscentscompany.comnih.govmdpi.cominformaticsjournals.co.in Preclinical studies suggest that ginger's antiemetic effect may involve the inhibition of 5-HT3 receptors, and its active constituents, including shogaols, contribute to this effect. nih.govdarwin-nutrition.fr It has been reported that 6-shogaol may mimic the activity of 5-HT antagonists in the peripheral nervous system. mdpi.com These receptors are targets of emetogenic chemotherapeutic drugs. researchgate.net
Gastroprotective Effects
Preclinical research indicates that 6-shogaol may offer gastroprotective effects. darwin-nutrition.frfrontiersin.orgchula.ac.thbjbabs.org Studies have shown that purified preparations of ginger constituents, including 6-shogaol, possess anti-ulcer properties. chula.ac.th Ginger powder has been demonstrated to prevent aspirin-induced gastric ulcer formation in animal models without impacting gastric juice or acid production. darwin-nutrition.frchula.ac.th While research on the exact mechanisms of 6-shogaol's gastroprotective effects is ongoing, studies on ginger extracts suggest potential involvement of increasing protective prostaglandin levels in the intestinal wall and inhibiting the growth of Helicobacter pylori strains. darwin-nutrition.fr
Renal Protection (e.g., Cisplatin-induced Acute Kidney Injury)
Preclinical studies have demonstrated the protective effects of 6-shogaol against cisplatin-induced acute kidney injury (AKI). nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Cisplatin is a chemotherapy drug known to cause AKI as a dose-limiting side effect. nih.govnih.govresearchgate.net Research in murine models of cisplatin-induced AKI showed that administration of 6-shogaol ameliorated renal dysfunction and tubular injury, evidenced by reduced serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen, and improved histological abnormalities. nih.govnih.govresearchgate.net
Mechanistically, 6-shogaol has been shown to attenuate cisplatin-induced oxidative stress and modulate the expression of prooxidant and antioxidant enzymes in the kidneys. nih.govnih.govresearchgate.net It also suppressed apoptosis and necroptosis induced by cisplatin, two major types of tubular cell death involved in the injury. nih.govfrontiersin.orgnih.govresearchgate.net Furthermore, 6-shogaol inhibited cisplatin-induced cytokine production and immune cell infiltration, highlighting its anti-inflammatory effects in this context. nih.govnih.govresearchgate.net
Data from a study on the effect of 6-shogaol on renal function in cisplatin-treated mice showed a significant reduction in serum creatinine and blood urea nitrogen levels with 6-shogaol administration. researchgate.net
| Treatment Group | Serum Creatinine (mg/dL) (approximate) | Blood Urea Nitrogen (BUN) (mg/dL) (approximate) |
| Control | ~0.2 | ~20 |
| Cisplatin | ~1.8 | ~150 |
| Cisplatin + 6-Shogaol | ~0.6 | ~60 |
*Approximate values based on graphical data from the source. researchgate.net
Methodological Approaches in 6 Shogaol Research
In Vitro Experimental Models
In vitro studies are fundamental to understanding the direct effects of 6-shogaol (B1671286) on different cell types and biological processes. These models allow for controlled environments to examine cellular responses without the complexities of a whole organism.
Cell Culture Systems
A wide array of cell culture systems are utilized in 6-shogaol research to investigate its effects on various cellular functions and in the context of different diseases. These include:
Cancer Cell Lines: Numerous cancer cell lines have been used to study the anticancer potential of 6-shogaol. These include human hepatocellular carcinoma cells (SMMC-7721) plos.org, breast cancer cells (MCF-7, MDA-MB-231) plos.org, cervical cancer cells (HeLa) mdpi.comresearchgate.net, ovarian cancer cells (A2780) researchgate.net, colon cancer cells (COLO 205) researchgate.net, lung cancer cells (A549) researchgate.net, gastric cancer cells (HGC) researchgate.net, and oral squamous carcinoma cells researchgate.net. Studies have demonstrated that 6-shogaol can inhibit the proliferation and induce apoptosis in these cell lines plos.orgplos.orgresearchgate.netresearchgate.netnih.gov. For instance, 6-shogaol reduced the viability of HT1080 human fibrosarcoma cells in a dose-dependent manner, with an IC50 of 52.8 µM nih.gov. It also induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells plos.org.
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are commonly used to investigate the effects of 6-shogaol on inflammation and angiogenesis in the vascular endothelium. Studies have shown that 6-shogaol can reduce the adhesion of leukocytes to LPS-activated HUVECs and inhibit their transmigration through the endothelial monolayer frontiersin.orgresearchgate.net. It also attenuated the proliferation, directed migration, and undirected migration of HUVECs and blocked VEGF-induced endothelial sprout formation frontiersin.orgresearchgate.net. Furthermore, 6-shogaol protected HUVECs against oxidized LDL-induced injuries by reducing ROS generation and inhibiting NF-κB activation nih.gov.
Microglial Cells: Microglial cell lines, such as BV-2, and primary microglial cell cultures are employed to study the neuroinflammatory effects of 6-shogaol. Research indicates that 6-shogaol can inhibit the activation of microglia induced by LPS, reducing the release of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), IL-1β, and TNF-α nih.govresearchgate.netnih.gov. This anti-inflammatory effect is suggested to be mediated, in part, through the activation of PPAR-γ and inhibition of the NF-κB pathway nih.gov.
Fibroblasts: Studies have also utilized fibroblast cell lines, such as human periodontal ligament fibroblasts (HPdLF) and L929 non-tumor fibroblasts, to compare the cytotoxicity of 6-shogaol between cancerous and non-cancerous cells researchgate.netnih.gov. HT1080 human fibrosarcoma cells were found to be more sensitive to 6-shogaol treatment compared to HPdLF nih.gov.
Neuronal Cells: Neuronal cell lines like PC12 rat pheochromocytoma and IMR-32 human neuroblastoma cells are used to investigate the neuroprotective effects of 6-shogaol, particularly against insults like β-amyloid researchgate.net. Studies have shown that 6-shogaol can protect neuronal cells from death and induce neuritogenic activity researchgate.net. Primary cortical neuron-glia cultures from rats have also been used to study the impact of 6-shogaol on microglial activation in a neuronal context nih.gov.
Vascular Smooth Muscle Cells (VSMCs): Research has explored the effects of 6-shogaol on the proliferation of VSMCs, demonstrating its inhibitory potential and the involvement of the Nrf2/HO-1 pathway researchgate.net.
Other Cell Types: Studies have also used other cell types, including RAW 264.7 macrophages to study anti-inflammatory effects mdpi.com, HEK 293T cells to investigate NFκB activation mdpi.com, human keratinocyte cell line HaCaT to analyze UV-induced inflammation mdpi.com, human intestinal cell line HT29/B6 to study anti-inflammatory effects under TNF exposure mdpi.com, HK-2 cells (human kidney 2) to investigate protection against oxidative stress mdpi.com, and human hepatoma cell line HepG2 to analyze cellular oxidative stress mdpi.commdpi.com.
Biochemical Assays
Biochemical assays are crucial for quantifying specific molecular and cellular events influenced by 6-shogaol. Common assays include:
Enzyme Activity: Assays measuring enzyme activity are used to determine the impact of 6-shogaol on various enzymatic pathways. This includes assessing the activity of enzymes involved in inflammation, such as iNOS and COX-2 mdpi.com. Studies have also examined the effect of 6-shogaol on antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) researchgate.netplos.org. Additionally, enzyme activity assays are used in the context of neurodegenerative diseases to measure enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) mdpi.com.
ROS Production: Measurement of reactive oxygen species (ROS) production is a common assay to evaluate the antioxidant or pro-oxidant effects of 6-shogaol. Studies have shown that 6-shogaol can increase ROS production in cancer cells, contributing to cell death mdpi.comnih.govnih.gov. Conversely, in models of oxidative stress, 6-shogaol has been shown to reduce ROS levels nih.govresearchgate.net.
Cell Viability: Assays such as the MTT assay are widely used to determine the viability and proliferation of cells after treatment with 6-shogaol plos.orgmdpi.comnih.govresearchgate.net. These assays help determine the cytotoxic effects and half maximal inhibitory concentration (IC50) of 6-shogaol in different cell lines researchgate.netnih.gov.
Protein Expression: While often quantified using molecular biology techniques like Western blotting, the functional outcome of altered protein levels is assessed through various biochemical readouts. This includes measuring the levels of inflammatory mediators like TNF-α, IL-1β, IL-6, and PGE2 nih.govnih.govmdpi.comresearchgate.net, as well as adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 frontiersin.orgnih.gov. Assays also quantify markers of oxidative stress like malondialdehyde (MDA) researchgate.netplos.org and glutathione (GSH) mdpi.complos.org, and apoptotic markers such as caspase-3, -8, and -9 activity nih.gov.
Molecular Biology Techniques
Molecular biology techniques are employed to investigate the effects of 6-shogaol on gene and protein expression, as well as cellular processes like the cell cycle and apoptosis. Key techniques include:
Western Blotting: This technique is extensively used to analyze the protein levels of various targets involved in signaling pathways, inflammation, apoptosis, and oxidative stress plos.orgmdpi.comfrontiersin.orgresearchgate.netmdpi.comijnrd.orgacs.org. For example, Western blotting is used to assess the expression of NF-κB, MAPK proteins (ERK, JNK, p38), COX-2, iNOS, apoptotic proteins (Bcl-2, caspase-3), and proteins related to the Nrf2/HO-1 pathway mdpi.comresearchgate.netfrontiersin.orgnih.govnih.govmdpi.commdpi.comresearchgate.netplos.orgijnrd.org.
Quantitative RT-PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of specific genes in response to 6-shogaol treatment frontiersin.orgresearchgate.netijnrd.orgacs.org. It allows researchers to determine if the effects of 6-shogaol are mediated at the transcriptional level, examining the expression of inflammatory cytokines, adhesion molecules, and antioxidant enzymes frontiersin.orgnih.govjapsonline.com.
Flow Cytometry: Flow cytometry is utilized to analyze various cellular properties, including cell cycle distribution and apoptosis plos.orgnih.govjapsonline.com. This technique can quantify the percentage of cells in different cell cycle phases and detect apoptotic markers, providing insights into how 6-shogaol affects cell proliferation and death plos.orgnih.gov.
Immunofluorescence Staining: This technique is used to visualize the localization and expression of specific proteins within cells, such as the nuclear translocation of NF-κB subunit p65 frontiersin.org.
Reporter Gene Assays: These assays are used to measure the transcriptional activity of specific signaling pathways, such as NFκB promoter activity frontiersin.orgmdpi.com.
HPLC (High-Performance Liquid Chromatography): HPLC is used for the quantification of 6-shogaol in extracts and formulations researchgate.net.
In Vivo Animal Models
In vivo studies using animal models are essential for evaluating the efficacy of 6-shogaol in a complex biological system and for investigating its effects on disease progression and behavior.
Disease-Specific Rodent Models
Various rodent models are employed to study the effects of 6-shogaol in the context of specific diseases:
Cancer Xenografts: Xenograft models, where human cancer cells are implanted into immunocompromised rodents (e.g., nude mice), are used to evaluate the antitumor activity of 6-shogaol in vivo plos.orgresearchgate.net. Studies have shown that 6-shogaol can inhibit tumor growth in SMMC-7721 hepatocellular carcinoma xenografts and NCI-H1650 non-small cell lung cancer xenografts plos.orgresearchgate.net.
Diabetes Models: Rodent models of diabetes, such as streptozotocin-induced diabetic rats, are used to investigate the potential of 6-shogaol in managing diabetes-related complications, including neuropathy researchgate.netmdpi.com.
Neurodegenerative Disease Models: Animal models are crucial for studying the neuroprotective effects of 6-shogaol. These include models of Parkinson's disease induced by rotenone (B1679576) or MPTP mdpi.comfrontiersin.orgbiomolther.org, models of Huntington's disease induced by 3-Nitropropionic acid (3-NPA) plos.org, models of Alzheimer's disease involving β-amyloid-induced neuroinflammation and cognitive deficits frontiersin.orgbiomolther.org, and models of multiple sclerosis like experimental autoimmune encephalomyelitis (EAE) in mice biomolther.orgnih.gov. Studies have shown that 6-shogaol can improve behavioral deficits, reduce neuroinflammation, and protect neuronal cells in these models researchgate.netplos.orgmdpi.comfrontiersin.orgbiomolther.orgnih.govresearchgate.net.
Inflammatory Models: Various inflammatory models are used to assess the anti-inflammatory properties of 6-shogaol in vivo. These include models of maternal immune activation (MIA) induced by LPS researchgate.netnih.gov, rat knee mono-arthritis induced by complete Freund's Adjuvant (CFA) mdpi.com, UVB-irradiated hyperplasia models in mice mdpi.com, and models of transient global ischemia researchgate.netnih.gov. 6-Shogaol has been shown to reduce inflammation, leukocyte infiltration, and associated symptoms in these models frontiersin.orgmdpi.com.
Other Models: Rodent models are also used to study other effects of 6-shogaol, such as its impact on gastric ulcer formation induced by aspirin (B1665792) mdpi.com and its hepatoprotective effects.
Behavioral Assays
Behavioral assays are conducted in animal models, particularly in neurodegenerative and inflammatory disease models, to evaluate the effects of 6-shogaol on cognitive function, motor skills, and emotional states. These assays include:
Tests for Repetitive Movements, Anxiety, and Interest in Novelty: Assays like grooming, crossing, and rearing tests are used to evaluate behavioral parameters in rodents, such as those in models of maternal immune activation researchgate.net.
Memory Tests: The inhibitory avoidance test is used to assess short-term and long-term memory in rodents researchgate.net. Other tests like the novel object recognition test can also be used to evaluate cognitive function frontiersin.org.
Motor Function Tests: The rotarod test and narrow beam walk are used to assess motor coordination and balance in rodent models of neurodegenerative diseases plos.orgfrontiersin.org. Grip strength tests can also be performed plos.org.
Tests for Depression and Stress: The forced swim test (FST) and tail suspension test (TST) are commonly used behavioral models to evaluate antidepressant-like effects and stress in rodents ijnrd.orgfrontiersin.org.
Open Field Test: This test is used to assess general locomotor activity, exploration, and anxiety-related behaviors in rodents frontiersin.org.
Histopathological and Immunohistochemical Analyses
Histopathological and immunohistochemical analyses are crucial techniques used to evaluate tissue morphology and the presence and distribution of specific cellular markers in the context of 6-shogaol research. These methods provide visual evidence of the effects of 6-shogaol on tissues and cells.
In studies investigating the protective effects of 6-shogaol in models of disease, these techniques are frequently applied. For instance, in a study examining the effects of 6-shogaol in a mouse model of multiple sclerosis (EAE), histological analyses revealed demyelination and cell accumulation in the spinal cords of affected mice. biomolther.org Treatment with 6-shogaol or its metabolite, 6-paradol, significantly reversed these histological features. biomolther.org Immunohistochemical analysis in the same study was used to assess astrogliosis and microglial activation by immunolabeling with GFAP and Iba1, respectively. biomolther.org The number of TNF-α-immunopositive cells, a marker of neuroinflammation, was also quantified using immunohistochemistry, showing a marked attenuation upon 6-shogaol or 6-paradol administration. biomolther.org
Histopathological evaluation using hematoxylin (B73222) and eosin (B541160) staining has also been employed in xenograft experiments to assess tumor tissue morphology after 6-shogaol treatment. plos.org Immunohistochemical analysis on these tissue sections can further confirm the impact of 6-shogaol on specific protein expression, such as the inhibition of α-SMA expression in liver fibrosis models. mdpi.com Additionally, immunohistochemistry has been used to determine the levels of tyrosine hydroxylase (TH) and macrophage antigen (MAC)-1 in studies related to neuroprotection. nih.gov The suggested mechanism of 6-shogaol's neuroprotective effects against 3-NPA-induced Huntington's disease in rats is supported by immunohistochemical analysis and western blots, although further research is needed for definite confirmation. nih.gov
Analytical Techniques for Detection and Quantification
Precise identification and quantification of 6-shogaol and its related compounds are essential for understanding their presence in various matrices, their metabolism, and their pharmacological effects. Advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, play a vital role in this area.
Liquid Chromatography–Mass Spectrometry (LC–MS)
Liquid Chromatography–Mass Spectrometry (LC–MS), including its tandem variant (LC-MS/MS), is a powerful technique widely used for the detection, characterization, and quantitative analysis of 6-shogaol and related compounds in complex samples. nih.govnih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
LC-MS/MS methods have been developed for the detection and quantitative analysis of gingerol-related compounds, including 6-shogaol, in botanical dietary supplements. nih.govnih.gov Negative ion electrospray ionization with collision-induced dissociation (CID) is often used, where characteristic fragmentation patterns help identify compounds. nih.govnih.gov For shogaols, benzylic cleavage leading to a neutral loss of 136 u is a class-characteristic fragmentation pattern. nih.govnih.gov An assay using LC-MS/MS with neutral loss scanning (loss of 136 u) is suitable for fingerprinting ginger supplements based on the selective detection of shogaols. nih.govnih.gov
Quantitative analysis of 6-shogaol and other gingerols can be performed using LC-MS/MS with selected reaction monitoring (SRM). nih.govnih.gov This approach offers excellent sensitivity, accuracy, and precision for determining the quantities of these compounds in samples like ginger dietary supplements. nih.govnih.gov For instance, a validated LC-PDA method with negative-ion electrospray ionization tandem mass spectrometry confirmation has been reported for the determination of 6-, 8-, 10-gingerol, and 6-shogaol in raw ginger herb and dried aqueous extracts. researchgate.netoup.com
LC-MS/MS has also been utilized in the identification of 6-shogaol metabolites. nih.gov Analysis of MSn spectra and comparison to authentic standards have been used to elucidate the structures of various thiol conjugates of 6-shogaol and its metabolites. nih.govplos.org
Data from LC-MS studies can provide quantitative information on the levels of 6-shogaol in different ginger products. For example, one study reported the levels of 6-shogaol in raw ginger herb as 2.3 mg/g and in a dried aqueous extract as 0.14 mg/g, noting that the level of 6-shogaol was higher in the dried extract compared to gingerols. researchgate.netoup.com Another study quantifying gingerols and shogaols in a supercritical carbon dioxide extract of ginger found the concentration of 6-shogaol to be 48.39 ± 2.97 μg/mL. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including 6-shogaol and its metabolites. nih.govplos.orgspectrabase.com Both 1H and 13C NMR data, as well as two-dimensional NMR data, are used to determine the complete structure of isolated compounds. nih.govplos.org
NMR spectroscopy has been instrumental in identifying the metabolic fate of 6-shogaol. In a study examining the metabolism of 6-shogaol in mice and cancer cells, the structures of several metabolites purified from fecal samples were elucidated based on detailed analysis of their 1H, 13C, and two-dimensional NMR data. nih.gov For example, the NMR spectra of a metabolite showed signals for a saturated single bond at the C4-C5 position, differing from the unsaturated double bond in 6-shogaol, which helped confirm the structural change. researchgate.net The chemical shift of specific carbon atoms can also provide clues about the attachment of functional groups, such as a sulfonyl group. researchgate.net
NMR data, in conjunction with mass spectrometry, allows for the accurate identification of metabolites. nih.govplos.org Comparing the chemical shifts of a compound with previously reported NMR data for 6-shogaol and its known metabolites is a standard practice for accurate identification. researchgate.net
Computational and In Silico Approaches (e.g., Molecular Docking Studies)
Computational and in silico approaches, particularly molecular docking studies, are increasingly used in 6-shogaol research to predict and understand the potential interactions between 6-shogaol or its metabolites and biological targets, such as proteins. nih.govuin-alauddin.ac.iduni.luccsenet.orgresearchgate.netuns.ac.id These methods provide insights into the potential binding affinity and the nature of interactions at the molecular level.
Molecular docking studies have been employed to analyze the potential of 6-shogaol as an inhibitor of specific proteins involved in various biological processes. For instance, in silico studies have predicted the potential of 6-shogaol as an inhibitor of c-Jun N-terminal kinase (JNK), a protein involved in type 2 diabetes mellitus. uin-alauddin.ac.id Using software like Hex and Discovery Studio, researchers can dock 6-shogaol (obtained from databases like PubChem) to the protein structure (obtained from databases like Protein Data Bank) and analyze the resulting interactions, including hydrogen bonds and van der Waals forces. uin-alauddin.ac.id These studies can identify specific amino acid residues involved in the binding and estimate the binding energy. uin-alauddin.ac.id
Molecular docking has also been used to investigate the potential role of 6-shogaol as an inhibitor of Angiotensin-Converting Enzyme (ACE). uin-alauddin.ac.id These studies can identify the amino acid residues involved in the interaction and the types of bonds formed. uin-alauddin.ac.id
Furthermore, molecular docking studies have explored the potential of 6-shogaol to interact with proteins involved in angiogenesis and lymphangiogenesis, mechanisms relevant to cancer progression. ccsenet.orgresearchgate.net By docking 6-shogaol to targeted protein molecules, researchers can assess binding affinity based on hydrogen bond distances and docking scores. ccsenet.orgresearchgate.net These in silico approaches suggest a stronger binding affinity between ginger compounds, including 6-shogaol, and selected proteins critical in these processes. ccsenet.orgresearchgate.net
In the context of neurodegenerative diseases, molecular docking has been performed to estimate the potential preventive effects of 6-shogaol by moderating signaling pathways involving proteins like TNF-α, NF-κB, BDNF, and NRF2. nih.gov Docking 6-shogaol to the active sites of these proteins can reveal favorable negative binding energies, suggesting potential inhibitory interactions. nih.gov
Molecular docking has also been applied to predict the interaction between 6-shogaol and enzymes like DNMT1 and LSD1, which are potential targets for diseases like thalassemia. uns.ac.id These studies can determine the binding affinity and identify the amino acid residues involved in the interaction. uns.ac.id
These computational methods provide valuable preliminary data and mechanistic insights, guiding further experimental research on the biological activities of 6-shogaol.
Future Research Directions and Translational Perspectives
Further Elucidation of Undefined Molecular Mechanisms of Action
Despite numerous studies highlighting the biological activities of 6-shogaol (B1671286), its precise molecular mechanisms of action are not yet fully understood. Research indicates that 6-shogaol can influence various signaling pathways involved in inflammation and cancer. For instance, in vitro and in vivo studies have shown that 6-shogaol can reduce inflammatory mediators such as COX-2 and iNOS, affect NFκB and MAPK signaling, and increase levels of cytoprotective HO-1. nih.govresearchgate.netnih.gov Deeper mechanistic insights from in vitro studies suggest the involvement of PPAR-γ, JNK/Nrf2, p38/HO-1, and NFκB in its anti-inflammatory effects. nih.govresearchgate.netnih.gov In the context of cancer, 6-shogaol's mechanisms include the induction of apoptosis, paraptosis, autophagy, and the inhibition of the AKT/mTOR pathway. nih.govresearchgate.net It has also been shown to induce G2/M cell cycle arrest and promote apoptosis in head and neck squamous cell carcinoma cells via MAPK signaling pathways. medsci.org Additionally, 6-shogaol has been identified as a potential inhibitor of thioredoxin reductase (TrxR), leading to oxidative-stress-mediated apoptosis in cancer cells. mdpi.com However, the exact mode of action and the reasons for varying results observed in different cell types or inflammatory conditions remain unknown, underscoring the need for continued investigation to fully delineate the complex molecular targets and pathways modulated by 6-shogaol. researchgate.net
Rational Design and Synthesis of Novel 6-Shogaol Derivatives with Enhanced Efficacy and Specificity
The chemical structure of 6-shogaol, particularly its α,β-unsaturated carbonyl group (Michael acceptor), is believed to contribute to its higher potency compared to 6-gingerol (B72531). researchgate.netrsc.org This structural feature provides opportunities for the rational design and synthesis of novel derivatives with potentially enhanced efficacy, improved specificity towards particular molecular targets, and optimized pharmacokinetic properties. Research has explored the synthesis of 6-shogaol derivatives for specific therapeutic applications. For instance, novel 6-shogaol-inspired phospholipase Cβ (PLCβ) inhibitors have been synthesized and evaluated for their potential in treating asthma. nih.gov Structure-activity analysis of these derivatives revealed that specific modifications, such as a para-phenol-conjugated dec-1,4-dien-3-one core with additional meta-free hydroxyl groups, significantly enhanced PLCβ inhibition and potentiated the effects of β-agonists in human airway smooth muscle tissue. nih.gov Future research should focus on leveraging the structural insights of 6-shogaol to design derivatives with tailored pharmacological profiles, potentially leading to the development of more potent and targeted therapeutic agents with reduced off-target effects.
Development of Advanced Delivery Systems (e.g., Phytosome Encapsulation) for Improved Bioavailability
A major limitation for the clinical application of 6-shogaol is its poor water solubility, limited oral absorption, and rapid metabolism, leading to low bioavailability. nih.govnih.gov Advanced drug delivery systems offer promising solutions to overcome these challenges. Phytosome technology, which involves encapsulating plant extracts or phytochemicals within a phospholipid complex, has emerged as a strategy to enhance the solubility, stability, and absorption of bioactive compounds. mdpi.commdpi.comsbmu.ac.irdovepress.com Phytosome encapsulation can improve the bioavailability of lipophilic compounds by facilitating their passage across biological membranes. mdpi.comsbmu.ac.irdovepress.com Studies have shown that phytosome-encapsulated 6-shogaol and 6-gingerol-enriched extracts exhibit enhanced bioavailability and neuroprotective properties. mdpi.com Other delivery systems, such as micelles and liposomes, have also been investigated to improve 6-shogaol's bioavailability and tissue distribution. nih.govresearchgate.net For example, 6-shogaol loaded in micelles prepared with a PEG derivative of linoleic acid showed improved solubility and a 3.2-fold increase in oral bioavailability in vivo. nih.gov Similarly, 6-shogaol-loaded liposomes, particularly when modified with Vitamin E TPGS, demonstrated significantly enhanced oral bioavailability. researchgate.net Further research is needed to optimize these delivery systems, including phytosomes, to ensure efficient encapsulation, targeted delivery, sustained release, and improved pharmacokinetic profiles of 6-shogaol and its active metabolites.
Exploration of Synergistic Effects in Combination with Conventional Therapies
Exploring the potential synergistic effects of 6-shogaol in combination with conventional therapies could offer strategies to enhance therapeutic efficacy, reduce the required doses of conventional drugs, and potentially mitigate their side effects. Preclinical studies have begun to investigate these combinations, particularly in the context of cancer treatment. For instance, the combination of 6-shogaol with cisplatin (B142131) has been shown to enhance the cytotoxicity of cisplatin in head and neck squamous cell carcinoma cells. medsci.org Research also suggests a synergistic potential when combining 6-shogaol with hyperthermia in treating renal cancer cells, leading to increased apoptosis and reduced cell proliferation. researchgate.netnih.gov 6-shogaol has also been shown to enhance the anticancer effects of certain chemotherapeutics by increasing apoptosis and autophagy in colon cancer cells under specific conditions. researchgate.net Further research is warranted to systematically evaluate the synergistic potential of 6-shogaol with various conventional therapies across different disease models, elucidate the underlying mechanisms of synergy, and determine optimal combination strategies.
Bridging Preclinical Findings to Clinical Translation
Despite the accumulating body of preclinical evidence supporting the therapeutic potential of 6-shogaol in various conditions, its translation into clinical practice remains limited.
Addressing the Need for Conclusive Clinical Data
A critical barrier to the clinical translation of 6-shogaol is the significant lack of conclusive clinical data. While preclinical studies in vitro and in vivo have demonstrated promising anti-inflammatory, antioxidant, and anticancer effects, these findings have not yet been widely corroborated in human clinical trials. nih.govresearchgate.netnih.govnih.govresearchgate.net The absence of well-designed, adequately powered clinical studies makes it challenging to determine the efficacy, optimal dosage, and safety of 6-shogaol in human populations for specific health conditions. Bridging the gap between preclinical research and clinical application requires a concerted effort to conduct rigorous clinical trials to validate the promising findings observed in laboratory and animal studies and establish the therapeutic value of 6-shogaol in a clinical setting. researchgate.netnih.gov
Overcoming Challenges in Translational Research (e.g., In Vitro to In Vivo Extrapolation)
Translating promising in vitro findings of 6-shogaol into successful in vivo applications presents several significant challenges, primarily related to its pharmacokinetic properties, including poor bioavailability, rapid metabolism, and limited absorption nih.govmdpi.com.
One of the primary hurdles in utilizing 6-shogaol as a therapeutic agent is its low oral bioavailability nih.gov. Studies have indicated that free 6-shogaol is quickly broken down in the liver and eliminated through the kidneys nih.gov. Following oral administration, significant accumulation of free 6-shogaol has been observed in the stomach, small intestine, and liver within the first hour, attributed to the liver's first-pass effect; however, its concentration in the liver significantly decreases after two hours nih.gov. The lack of detectable free 6-shogaol in human studies further underscores the challenge of achieving sufficient systemic exposure with conventional oral administration nih.govnih.gov.
The rapid metabolism of 6-shogaol in the body is another factor complicating translational research. 6-Shogaol, along with gingerols, is quickly absorbed and detected in the serum primarily as glucuronide and sulfate (B86663) conjugates nih.gov. While these conjugates are detectable, the presence of the bioactive free form is limited nih.govnih.gov. For instance, in a human study with escalating ginger extract doses, detectable levels of free 6-shogaol were not found, and conjugate metabolites were not consistently detected at lower doses, possibly due to the low amount of individual analytes in the extract and potential instability during storage and analysis nih.govnih.gov.
Efforts to overcome these bioavailability and metabolic challenges are ongoing. Researchers are exploring various delivery systems to enhance the solubility, absorption, and stability of 6-shogaol mdpi.comresearchgate.net. Phytosome encapsulation technology, for example, has emerged as a promising solution to improve the absorption and bioavailability of bioactive compounds like 6-shogaol by encapsulating them within a phospholipid-based carrier system mdpi.com. This approach aims to enhance cellular uptake and prolong therapeutic effects mdpi.com. Studies have demonstrated that phytosome formulations can achieve a significantly higher concentration of 6-shogaol compared to unencapsulated extracts mdpi.com.
Nanodrug carriers, such as solid lipid nanoparticles (SLNs), are also being investigated to improve the oral bioavailability of 6-shogaol researchgate.net. SLNs have shown potential in enhancing drug bioavailability, targeting, and reducing toxicity researchgate.net. Encapsulating high-purity 6-shogaol in SLNs via high-pressure homogenization has been explored to improve its solubility and oral bioavailability researchgate.net.
Despite the challenges in achieving high systemic concentrations of free 6-shogaol, in vivo studies have demonstrated its biological activities. For instance, 6-shogaol has shown anti-inflammatory effects in mouse models of gouty arthritis and has inhibited immune responses in chondrocytes, suggesting benefits in osteoarthritis treatment researchgate.net. In vivo studies have also indicated that 6-shogaol can activate Nrf2 in colon epithelial cells and induce the expression of Nrf2 target genes in mice acs.org. Furthermore, 6-shogaol has demonstrated the ability to inhibit tumor growth and induce apoptosis in xenograft mouse models of leukemia and liver cancer without causing significant side effects nih.govnih.gov.
Q & A
Q. What proteomic approaches identify 6-shogaol’s impact on endoplasmic reticulum (ER) stress?
- Answer: 2D gel electrophoresis and LC-MS/MS identify ER stress-related proteins (e.g., GRP78, CHOP) in hepatocellular carcinoma. Functional validation uses PERK knockdown (siRNA) to confirm 6-shogaol’s reliance on UPR pathways .
Data Contradictions & Methodological Considerations
- Dose Discrepancies: Effective concentrations vary across cancer types (e.g., 20 μM in OSCC vs. 50 μM in breast CSCs ). Researchers must optimize doses using IC50 curves and account for cell line-specific sensitivity.
- Autophagy Dual Role: In cervical cancer, autophagy inhibition enhances apoptosis , whereas in other models, it may promote survival. Context-dependent mechanisms necessitate pathway-specific inhibitors and temporal analysis.
- Pathway Crosstalk: AKT inhibition in OSCC vs. PI3K/Akt/mTOR in cervical cancer highlights tissue-specific signaling. Multi-target assays (phospho-kinase arrays) and RNAi screens clarify dominant pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
